molecular formula C9H12N2O3 B1287547 2-Amino-4,6-dimethoxybenzamide CAS No. 63920-73-0

2-Amino-4,6-dimethoxybenzamide

Cat. No.: B1287547
CAS No.: 63920-73-0
M. Wt: 196.2 g/mol
InChI Key: LSDUYZHWQMMNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,6-dimethoxybenzamide (CAS 63920-73-0) is a high-purity benzamide compound supplied for research and development purposes. With the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol, this chemical serves as a valuable synthetic intermediate in organic and medicinal chemistry . This compound is recognized for its role in sophisticated chemical synthesis. Patent literature describes its use as a key precursor in the development of more complex benzamide compounds . Its structural features make it a versatile building block for constructing molecules with potential biological activity. Furthermore, related dimethoxybenzamide scaffolds are found in established active ingredients, such as the herbicide Isoxaben, which targets cell wall synthesis in plants, highlighting the potential utility of this chemical class . Researchers are advised that this product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper storage in a dark place under an inert atmosphere at room temperature is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUYZHWQMMNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605804
Record name 2-Amino-4,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63920-73-0
Record name 2-Amino-4,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,6-dimethoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-4,6-dimethoxybenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structural features, including the presence of an amino group, a benzamide moiety, and methoxy substituents on the aromatic ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties and Structure

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.21 g/mol [1]
CAS Number 63920-73-0[1][2][3]
Appearance Solid (predicted)[1]
Melting Point Not reported. For comparison, the related compound 3-Amino-4-methoxybenzamide has a melting point of 154.0-161.0 °C.[4]
Boiling Point Not reported.
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, DMSO, and DMF, based on the behavior of similar aromatic amides.
pKa Not reported.

Structure:

  • IUPAC Name: this compound

  • SMILES: COC1=CC(=C(C(=C1)OC)C(=O)N)N

  • InChI: InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12)[1]

  • InChIKey: LSDUYZHWQMMNCO-UHFFFAOYSA-N[1]

Spectroscopic Data (Comparative)

Experimental spectra for this compound are not widely available. The following data for structurally related compounds are provided for comparative purposes.

  • ¹H NMR: For a related compound, 2-amino-N-(4-methoxybenzyl)benzamide, proton signals for the aromatic ring appear in the range of δ 6.5-7.5 ppm. The amino group protons typically appear as a broad singlet. The methoxy groups would be expected to show sharp singlets around δ 3.8-4.0 ppm.

  • ¹³C NMR: For related benzamides, the carbonyl carbon typically resonates around δ 165-170 ppm. The aromatic carbons attached to the methoxy groups would appear downfield (around δ 150-160 ppm), while other aromatic carbons would be in the δ 100-130 ppm range. The methoxy carbons would be expected around δ 55-60 ppm.

  • FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine and the amide would appear in the region of 3200-3500 cm⁻¹. The C=O stretching of the amide would be observed around 1640-1680 cm⁻¹. C-O stretching of the methoxy groups would likely be in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 196. Fragmentation would likely involve the loss of the amide group (-CONH₂) or the methoxy groups (-OCH₃).

Experimental Protocols

The following protocols are based on established methods for the synthesis, purification, and analysis of aromatic amides and can be adapted for this compound.

Synthesis of this compound

A plausible synthetic route involves the hydration of 2-amino-4,6-dimethoxybenzonitrile. The following protocol is adapted from a patented procedure.

Materials:

  • 2-amino-4,6-dimethoxybenzonitrile

  • Methanesulfonic acid

  • Water

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

  • Nitrogen gas

Procedure:

  • Charge a suitable reaction vessel with 2-amino-4,6-dimethoxybenzonitrile.

  • Under a nitrogen atmosphere, add methanesulfonic acid to the starting material.

  • Heat the reaction mixture to approximately 100-115 °C for 1-2 hours.

  • Monitor the reaction for completion using an appropriate analytical technique, such as HPLC or TLC.

  • Upon completion, cool the reaction mixture.

  • Carefully add water and dichloromethane to the acidic mixture.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers and wash with water to remove residual methanesulfonate salts.

  • Reduce the volume of the organic phase by distillation.

  • Slowly cool the concentrated solution to 23-28 °C.

  • Add methyl tert-butyl ether to induce precipitation.

  • Further cool the mixture to -5 to 0 °C to maximize crystal formation.

  • Isolate the solid product by filtration.

  • Dry the product under a stream of nitrogen.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can increase the yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals thoroughly, for instance, in a vacuum oven.[5][6][7][8]

Analytical Methods

Sample Preparation:

  • Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9][10][11][12]

  • Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[13]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[13]

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[14]

  • Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[14]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[14]

  • Mount the plate in the spectrometer for analysis.[14][15][16][17]

Sample Preparation:

  • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[18][19]

  • If necessary, dilute the sample further to an appropriate concentration for the instrument (typically in the µg/mL to ng/mL range).[18]

  • Filter the solution to remove any particulates before injection into the mass spectrometer.[18][19][20][21][22]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 2-amino-4,6-dimethoxybenzonitrile.

SynthesisWorkflow start 2-Amino-4,6- dimethoxybenzonitrile step1 Hydration with Methanesulfonic Acid (100-115 °C) start->step1 Reagent step2 Quenching with Water and DCM step1->step2 Product Mixture step3 Extraction with DCM step2->step3 Aqueous/Organic Phases step4 Washing and Concentration step3->step4 Combined Organic Phases step5 Precipitation with MTBE step4->step5 Concentrated Solution step6 Isolation and Drying step5->step6 Crystal Slurry end 2-Amino-4,6- dimethoxybenzamide step6->end Purified Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 2-Amino-4,6-dimethoxybenzamide (CAS: 63920-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzamide is a substituted benzamide compound recognized as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring a benzene ring with amino, amide, and methoxy functional groups, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a summary of the known biological activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 63920-73-0PubChem[1]
Molecular Formula C₉H₁₂N₂O₃PubChem[1]
Molecular Weight 196.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms Benzamide, 2-amino-4,6-dimethoxy-American Elements[2]
Appearance SolidSigma-Aldrich[3]
Purity ≥97%Sigma-Aldrich[3]
Boiling Point 331.6±42.0 °C at 760 mmHgAmerican Elements[2]
InChI InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12)PubChem[1]
InChIKey LSDUYZHWQMMNCO-UHFFFAOYSA-NPubChem[1]
SMILES COC1=CC(=C(C(=C1)OC)C(=O)N)NPubChem[1]

Synthesis of this compound

The synthesis of this compound has been described via several routes, primarily utilizing either 3,5-dimethoxyaniline or 4,6-dimethoxyisatoic anhydride as starting materials.[1] Below are detailed experimental protocols for these key synthetic pathways.

Synthesis from 3,5-Dimethoxyaniline

This synthetic route involves a multi-step process beginning with the protection of the amino group of 3,5-dimethoxyaniline, followed by cyanation, deprotection, and subsequent hydration of the nitrile to the amide.[1]

Experimental Protocol:

  • Protection of 3,5-Dimethoxyaniline:

    • Combine 3,5-dimethoxyaniline with trifluoroacetic anhydride in the presence of triethylamine in a suitable solvent such as toluene or methyl tertiary-butyl ether (MtBE).[1]

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove impurities, followed by drying and concentration of the organic phase to yield the protected intermediate, 3,5-dimethoxytrifluoroacetanilide.[1]

  • Cyanation:

    • The protected 3,5-dimethoxytrifluoroacetanilide is then subjected to a cyanation reaction. This step introduces the nitrile group onto the aromatic ring.

  • Deprotection:

    • The protecting group is removed from the cyanated intermediate to yield 2-amino-4,6-dimethoxybenzonitrile.[1]

  • Hydration of the Nitrile:

    • Charge a reaction vessel with 2-amino-4,6-dimethoxybenzonitrile under a nitrogen atmosphere.[1]

    • Add a hydrating agent, such as methanesulfonic acid, and heat the mixture. A typical reaction condition is heating for 1-2 hours at 100-115 °C.[1]

    • After cooling, add water and an organic solvent like dichloromethane (DCM) to the acidic mixture.[1]

    • Extract the aqueous layer multiple times with DCM.[1]

    • Wash the combined organic layers with water to remove residual salts.[1]

    • Distill off the DCM to reduce the volume.[1]

    • Cool the mixture and add MtBE to precipitate the product.[1]

    • Isolate the solid this compound by filtration and dry under a stream of nitrogen.[1]

G cluster_0 Synthesis from 3,5-Dimethoxyaniline A 3,5-Dimethoxyaniline B Protection (Trifluoroacetic anhydride, Triethylamine) A->B C 3,5-Dimethoxytrifluoroacetanilide B->C D Cyanation C->D E 2-Cyano-3,5-dimethoxytrifluoroacetanilide D->E F Deprotection E->F G 2-Amino-4,6-dimethoxybenzonitrile F->G H Hydration (Methanesulfonic acid, Heat) G->H I This compound H->I G cluster_1 Synthesis from 4,6-Dimethoxyisatoic Anhydride J 4,6-Dimethoxyanthranilic acid K Reaction with Phosgene J->K L 4,6-Dimethoxyisatoic Anhydride K->L M Amination L->M N This compound M->N

References

2-Amino-4,6-dimethoxybenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 2-Amino-4,6-dimethoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The document outlines its core molecular properties, a detailed experimental protocol for its synthesis, and a standard analytical workflow for its characterization.

Molecular Properties

This compound is a benzamide derivative whose structural and chemical properties make it a versatile building block in medicinal and organic chemistry.[2] Key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃PubChem[1]
Molecular Weight 196.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 63920-73-0Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]

Experimental Protocol: Synthesis

The following protocol describes a method for the synthesis of this compound via the hydration of its corresponding benzonitrile precursor. This process is adapted from methodologies described in patent literature.[1]

Objective: To synthesize this compound by hydrating the cyano group of 2-amino-4,6-dimethoxybenzonitrile to a carboxamide group.

Materials:

  • 2-amino-4,6-dimethoxybenzonitrile (starting material)

  • Methanesulfonic acid (hydrating agent)

  • Dichloromethane (DCM) (extraction solvent)

  • Methyl tert-butyl ether (MtBE) (anti-solvent for precipitation)

  • Water (for washing)

  • Nitrogen gas (for drying)

Procedure:

  • Reaction Setup: The precursor, 2-amino-4,6-dimethoxybenzonitrile, is combined with a hydrating agent such as methanesulfonic acid.

  • Hydration Reaction: The mixture is heated to a temperature between 100-115°C for approximately 1-2 hours to facilitate the conversion of the nitrile to the amide.[1] The reaction progress can be monitored by a suitable technique like HPLC.[1]

  • Workup and Extraction: Upon completion, the acidic mixture is cooled. Water and dichloromethane (DCM) are added to the vessel. The aqueous layer is extracted multiple times with DCM to ensure complete transfer of the product into the organic phase. The combined organic layers are then washed with water to remove residual acid and salts.[1]

  • Isolation and Purification: The volume of the organic solvent (DCM) is reduced via distillation. An anti-solvent, such as methyl tert-butyl ether (MtBE), is then slowly added to the concentrated solution to induce precipitation of the product.[1]

  • Final Product Collection: The mixture is cooled to a temperature range of -5°C to 0°C to maximize crystal formation. The solid product, this compound, is isolated by filtration, washed, and dried under a stream of nitrogen.[1]

Analytical and Characterization Workflow

To ensure the identity, purity, and structural integrity of the synthesized this compound, a systematic analytical workflow is essential. The following diagram illustrates a typical characterization process.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_techniques Analytical Techniques start Precursor: 2-Amino-4,6-dimethoxybenzonitrile synthesis Hydration Reaction start->synthesis crude Crude Product synthesis->crude purify Purification (Recrystallization) crude->purify product Purified Solid Product purify->product purity_check Purity Assessment purify->purity_check In-process control product->purity_check structure_confirm Structural Confirmation purity_check->structure_confirm If pure hplc HPLC / UPLC purity_check->hplc final Characterized Compound structure_confirm->final nmr NMR Spectroscopy (¹H, ¹³C) structure_confirm->nmr ms Mass Spectrometry (MS) structure_confirm->ms

Caption: Workflow for the synthesis and analytical characterization of this compound.

References

Spectroscopic Analysis of 2-Amino-4,6-dimethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 2-Amino-4,6-dimethoxybenzamide could not be located. This guide, therefore, provides a framework for the spectroscopic analysis of this compound, including established experimental protocols for similar molecules and data presentation templates. The data tables herein are presented as a template for researchers to populate upon experimental data acquisition.

Introduction

This compound is a benzamide derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an aromatic ring with amino, methoxy, and amide functional groups, suggests a rich spectroscopic profile. This document serves as a technical resource for researchers and professionals in drug development, outlining the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 63920-73-0

  • Molecular Formula: C₉H₁₂N₂O₃

  • Molecular Weight: 196.21 g/mol

Synthesis Pathway

A patented method for the synthesis of this compound has been described, starting from 3,5-dimethoxyaniline. The process involves a multi-step sequence designed to introduce the amino and amide functionalities at the desired positions on the aromatic ring. While the patent provides a general outline, specific reaction conditions and purification methods would need to be optimized for laboratory-scale synthesis.

G A 3,5-Dimethoxyaniline B Protection of Amino Group A->B Protecting Agent C Ortho-lithiation and Carboxylation B->C Directed Ortho-metalation D Amidation C->D Amide Coupling E Deprotection D->E Deprotecting Agent F This compound E->F

Spectroscopic Data (Templates)

The following tables are provided as a structured format for recording the experimental spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzProposed Assignment
Aromatic H-3/H-5
-OCH₃
-OCH₃
-NH₂
-CONH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmProposed Assignment
C=O (Amide)
C-4/C-6 (C-OCH₃)
C-2 (C-NH₂)
C-1
C-3/C-5
-OCH₃
-OCH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Intensity (s, m, w, br)Proposed Assignment (Vibrational Mode)
N-H stretch (Amine)
N-H stretch (Amide)
C-H stretch (Aromatic)
C-H stretch (Aliphatic, -OCH₃)
C=O stretch (Amide)
N-H bend (Amine/Amide)
C=C stretch (Aromatic)
C-O stretch (Methoxy)
MS (Mass Spectrometry)
m/zRelative Intensity (%)Proposed Fragment
[M+H]⁺
[M]⁺•

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.

  • Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for chemical shift referencing.

  • Cap the NMR tube and label it appropriately.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, or as needed to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Pulse Program: Standard single-pulse with proton decoupling.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds (longer delays may be necessary for quaternary carbons).

  • Number of Scans: 1024-4096, or as needed for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Apply pressure using the ATR's pressure arm to ensure a good interface between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

  • The solvent should be compatible with the chosen ionization technique.

Data Acquisition (ESI):

  • Ionization Mode: Positive and/or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas Flow: Optimize for stable spray.

  • Drying Gas Temperature and Flow: Optimize to desolvate the ions effectively.

Logical Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 IR Analysis cluster_3 MS Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B F Acquire IR Spectrum (ATR) A->F G Prepare Dilute Solution A->G C Transfer to NMR Tube B->C D Acquire 1H NMR C->D E Acquire 13C NMR C->E I Data Interpretation and Structure Elucidation D->I E->I F->I H Acquire Mass Spectrum (ESI) G->H H->I

Unraveling the Enigma: The Mechanism of Action of 2-Amino-4,6-dimethoxybenzamide Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the broader class of benzamide compounds for therapeutic applications, a comprehensive understanding of the specific mechanism of action for 2-Amino-4,6-dimethoxybenzamide is not currently available in publicly accessible scientific literature. This chemical entity is primarily documented as a synthetic intermediate, a building block used in the laboratory to create more complex molecules. While related compounds have shown activity as inhibitors of histone deacetylases (HDACs) and various kinases, direct evidence detailing the biological targets and signaling pathways of this compound itself is absent.

A recent study highlights the role of this compound in the synthesis of novel dual-target inhibitors of Bromodomain-Containing Protein 4 (BRD4) and Casein Kinase 2 (CK2), which are under investigation for cancer therapy[1]. However, this research focuses on the therapeutic action of the final, more complex molecules, not on the biological activity of the initial building block.

The broader family of 2-aminobenzamides has been a fertile ground for drug discovery, with numerous derivatives synthesized and evaluated for their potential to inhibit HDACs[2][3][4][5]. These inhibitors play a crucial role in epigenetic regulation and have emerged as a promising class of anti-cancer agents[6]. The general structure of these inhibitors often includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the HDAC enzyme. While this compound shares a core structural motif with these active compounds, its own inhibitory activity against HDACs has not been reported.

Similarly, other benzamide derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis[7][8]. The dysregulation of kinase activity is a hallmark of many diseases, including cancer. However, no studies have specifically implicated this compound as a kinase inhibitor.

The Path Forward: A Call for Foundational Research

The absence of data on the mechanism of action of this compound presents a clear gap in the scientific record. To elucidate its potential biological effects, a systematic investigation would be required. This would involve a series of well-established experimental protocols.

Suggested Experimental Workflow

To determine the biological activity and mechanism of action of this compound, a logical progression of experiments would be necessary. The following workflow outlines a potential research plan.

References

Biological Activity Screening of 2-Amino-4,6-dimethoxybenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for screening the biological activities of 2-amino-4,6-dimethoxybenzamide derivatives. While comprehensive screening data for this specific scaffold is emerging, this guide draws upon established protocols and data from structurally related compounds to provide a framework for investigation. The focus is on anticancer, anti-inflammatory, and antimicrobial activities, which are common targets for benzamide derivatives.

Data Presentation: Biological Activities of Benzamide Derivatives

Quantitative data for closely related benzamide and other heterocyclic derivatives are summarized below to provide a baseline for the potential efficacy of this compound derivatives.

Anticancer Activity

The antiproliferative activity of benzamide derivatives is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: Anticancer Activity of 2-Amino-N-methoxybenzamide and Other Kinase Inhibitor Derivatives

Compound/Derivative ClassCell LineAssay TypeIC50 (µM)Target(s)
Pyrimidine derivative with 2-amino-N-methoxybenzamide (Compound 5d)Non-small cell lung cancerNot Specified0.095[1]EGFR Kinase[1]
Pyrimidine derivative with 2-amino-N-methoxybenzamide (Compound 5h)Non-small cell lung cancerNot Specified0.071[1]EGFR Kinase[1]
4-Methylbenzamide derivative (Compound 7)K562 (Leukemia)Not Specified2.27[2]PDGFRα, PDGFRβ
4-Methylbenzamide derivative (Compound 7)HL-60 (Leukemia)Not Specified1.42[2]PDGFRα, PDGFRβ
4-Methylbenzamide derivative (Compound 10)K562 (Leukemia)Not Specified2.53[2]PDGFRα, PDGFRβ
4-Methylbenzamide derivative (Compound 10)HL-60 (Leukemia)Not Specified1.52[2]PDGFRα, PDGFRβ
Anti-inflammatory Activity

The anti-inflammatory potential of compounds can be assessed in vitro by their ability to inhibit protein denaturation, a hallmark of inflammation.

Table 2: Anti-inflammatory Activity of Related Dimethoxy Aromatic Compounds

Compound/Derivative ClassAssay TypeIC50 (µg/mL)
2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (Compound 4)Not Specified1.772[3]

Note: Specific IC50 values for this compound derivatives in anti-inflammatory assays were not available in the reviewed literature. The data presented is for a structurally related dimethoxy-substituted heterocyclic compound.

Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Related Amino and Methoxy Substituted Heterocycles

Compound/Derivative ClassMicroorganismMIC (µg/mL)
2-Amino nicotinonitrile derivative (Compound 2a)Bacillus megaterium50
2-Amino nicotinonitrile derivative (Compound 2a)Staphylococcus aureus25
2-Amino nicotinonitrile derivative (Compound 2a)Escherichia coli50
2-Amino nicotinonitrile derivative (Compound 2a)Salmonella typhimurium50
2-Amino nicotinonitrile derivative (Compound 2a)Aspergillus niger>100
2-Methoxy nicotinonitrile derivative (Compound 3a)Bacillus megaterium>100
2-Methoxy nicotinonitrile derivative (Compound 3a)Staphylococcus aureus>100
2-Methoxy nicotinonitrile derivative (Compound 3a)Escherichia coli50
2-Methoxy nicotinonitrile derivative (Compound 3a)Salmonella typhimurium25
2-Methoxy nicotinonitrile derivative (Compound 3a)Aspergillus niger>100

Note: Specific MIC values for this compound derivatives were not available in the reviewed literature. The data presented is for structurally related amino and methoxy substituted nicotinonitriles.

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.

  • Materials:

    • Mueller-Hinton agar (MHA) plates

    • Bacterial or fungal strains

    • Sterile paper disks (6 mm in diameter)

    • This compound derivatives (dissolved in a suitable solvent)

    • Sterile saline (0.85%) or broth

    • McFarland turbidity standard (0.5)

    • Sterile swabs, forceps, and micropipettes

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

    • Plate Inoculation: Uniformly streak the inoculum onto the surface of an MHA plate using a sterile swab to ensure confluent growth.

    • Disk Impregnation: Aseptically apply a known concentration of the test compound solution to the sterile paper disks and allow them to dry.

    • Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

    • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Anti-inflammatory Activity: In Vitro Protein Denaturation Assay

This assay measures the ability of a compound to inhibit the denaturation of protein, a process implicated in inflammation.

  • Materials:

    • Bovine serum albumin (BSA) or egg albumin

    • Phosphate-buffered saline (PBS), pH 6.4

    • This compound derivatives (dissolved in a suitable solvent)

    • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

    • Water bath

    • Spectrophotometer

  • Procedure:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA or egg albumin and 2.8 mL of PBS.

    • Compound Addition: Add 0.2 mL of various concentrations of the test compounds to the reaction mixture. A control group should be prepared with the solvent alone.

    • Incubation: Incubate the mixtures at 37°C for 20 minutes.

    • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

    • Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

    • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 The IC50 value can be determined by plotting the percentage inhibition against the compound concentration.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Experimental_Workflow_Anticancer cluster_Anticancer Anticancer Activity Screening A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Compound Treatment (this compound derivatives) B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G IC50 Determination F->G

Anticancer screening workflow using the MTT assay.

Experimental_Workflow_Antimicrobial cluster_Antimicrobial Antimicrobial Activity Screening A Microorganism Culture B Inoculum Preparation (0.5 McFarland) A->B C Plate Inoculation (Mueller-Hinton Agar) B->C E Disk Application C->E D Disk Impregnation (Test Compounds) D->E F Incubation (18-24h) E->F G Measure Zone of Inhibition F->G

Antimicrobial screening workflow via the disk diffusion method.

Experimental_Workflow_Antiinflammatory cluster_Antiinflammatory Anti-inflammatory Activity Screening A Prepare Protein Solution (BSA or Egg Albumin) B Add Test Compounds A->B C Incubation (37°C) B->C D Heat-induced Denaturation (70°C) C->D E Measure Turbidity (660 nm) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

In vitro anti-inflammatory screening workflow.
Signaling Pathways

Derivatives of the related 2-amino-N-methoxybenzamide have been shown to interact with the Epidermal Growth Factor Receptor (EGFR) kinase[1]. Inhibition of the EGFR signaling pathway is a key strategy in cancer therapy.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Growth Factor (e.g., EGF) Ligand->EGFR Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivatives (Potential Inhibitors) Inhibitor->Dimerization Inhibition

Potential inhibition of the EGFR signaling pathway.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some heterocyclic compounds with structural similarities to benzamides have been shown to modulate this pathway.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory cytokines) Inhibitor This compound Derivatives (Potential Modulators) Inhibitor->IKK Potential Inhibition

Potential modulation of the NF-κB signaling pathway.

References

The Versatile Scaffold: 2-Amino-4,6-dimethoxybenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4,6-dimethoxybenzamide core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including a primary aromatic amine, a carboxamide, and two methoxy groups, provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide explores the significance of the this compound scaffold, delving into its synthetic routes and its role in the development of therapeutics targeting a range of diseases, from cardiovascular disorders to cancer and viral infections. Particular emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate further research and drug discovery efforts.

Synthesis of the this compound Scaffold

The this compound scaffold can be synthesized through several strategic routes, starting from commercially available precursors. The choice of synthetic pathway often depends on the desired scale, purity requirements, and the availability of starting materials.

Experimental Protocol: Synthesis from 3,5-Dimethoxyaniline

This protocol outlines a common multi-step synthesis starting from 3,5-dimethoxyaniline.

Step 1: Protection of the Amine

  • To a solution of 3,5-dimethoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in toluene, add trifluoroacetic anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the protected intermediate, 3,5-dimethoxytrifluoroacetanilide.

Step 2: Ortho-Lithiation and Cyanation

  • Dissolve the protected aniline from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (2.2 equivalents) to the solution and stir at -78 °C for 1-2 hours.

  • Add a solution of a cyanating agent, such as N-cyanobenzotriazole (CBT) or tosyl cyanide (TsCN) (1.5 equivalents), in anhydrous THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-cyano-3,5-dimethoxytrifluoroacetanilide.

Step 3: Hydration of the Nitrile and Deprotection

  • Treat the 2-cyano-3,5-dimethoxytrifluoroacetanilide with a hydrating agent such as trifluoroacetic acid.

  • Following hydration of the cyano group to a carboxamide, deprotect the amino group to yield this compound.

Applications in Cardiovascular Disease: The Case of Apabetalone (RVX-208)

The 2-aminobenzamide scaffold is a key component of quinazolinone-based structures, which have shown significant promise in treating cardiovascular diseases. A prominent example is Apabetalone (RVX-208), a first-in-class, orally active small molecule developed by Resverlogix Corp. for the treatment of atherosclerosis and coronary artery disease.[1]

Mechanism of Action: BET Inhibition

Apabetalone is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with selectivity for the second bromodomain (BD2).[2] BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[3] By binding to the BD2 of BRD4, Apabetalone modulates the expression of key genes involved in lipid metabolism and inflammation.[1][4]

A primary mechanism of Apabetalone's cardioprotective effect is the stimulation of Apolipoprotein A-I (ApoA-I) gene expression.[1] ApoA-I is the major protein component of high-density lipoprotein (HDL), which plays a crucial role in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[1] Increased levels of ApoA-I and HDL are associated with a reduced risk of cardiovascular events.

Signaling Pathway of Apabetalone in Cardiovascular Disease

The following diagram illustrates the signaling pathway affected by Apabetalone.

BET_Inhibition_Pathway Apabetalone Apabetalone (RVX-208) BRD4_BD2 BRD4 (BD2) Apabetalone->BRD4_BD2 Inhibits Inflammatory_Genes Pro-inflammatory Genes Apabetalone->Inflammatory_Genes Downregulates Transcription Acetylated_Histones Acetylated Histones BRD4_BD2->Acetylated_Histones Binds to ApoAI_Gene ApoA-I Gene BRD4_BD2->ApoAI_Gene Upregulates Transcription BRD4_BD2->Inflammatory_Genes Upregulates Transcription ApoAI_Protein ApoA-I Protein ApoAI_Gene->ApoAI_Protein Leads to HDL_Formation HDL Formation (Reverse Cholesterol Transport) ApoAI_Protein->HDL_Formation Cardioprotection Cardioprotective Effects HDL_Formation->Cardioprotection Inflammation Vascular Inflammation Inflammatory_Genes->Inflammation Leads to Inflammation->Cardioprotection Contributes to CVD

Figure 1: Simplified signaling pathway of Apabetalone (RVX-208) as a BET inhibitor.
Quantitative Data for Apabetalone

CompoundTargetAssay TypeIC50Reference
Apabetalone (RVX-208)BRD4 BD1Cell-free87 µM[2]
Apabetalone (RVX-208)BRD4 BD2Cell-free0.51 µM[2]
Experimental Protocol: BET Bromodomain Inhibition Assay (AlphaScreen)

This protocol provides a general method for assessing the inhibition of BET bromodomain-acetylated histone interactions.

  • Reagents and Materials:

    • Recombinant human BRD4 (BD1 or BD2 domain) with a GST tag.

    • Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac).

    • AlphaScreen GST Detection Kit (including donor and acceptor beads).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Test compounds (e.g., Apabetalone) serially diluted in DMSO.

    • 384-well, low-volume, white microplates.

  • Assay Procedure:

    • Add 2 µL of assay buffer containing the test compound to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the recombinant BRD4 domain to each well.

    • Add 2 µL of a solution containing the biotinylated H4K16ac peptide to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for binding.

    • Add 4 µL of a pre-mixed solution of AlphaScreen GST Donor and Streptavidin Acceptor beads to each well in the dark.

    • Incubate the plate in the dark at room temperature for 60-90 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The AlphaScreen signal is proportional to the binding between the BRD4 domain and the acetylated histone peptide.

    • Inhibitor activity is determined by the reduction in the AlphaScreen signal.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Applications in Oncology: EGFR Inhibitors

Derivatives of 2-amino-N-methoxybenzamide have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC).[5]

Mechanism of Action: EGFR Kinase Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling pathways that promote cell proliferation, survival, and migration. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. The 2-amino-N-methoxybenzamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation and subsequent activation of downstream signaling.

Quantitative Data for EGFR Inhibitors
CompoundTargetCell LineIC50Reference
5dEGFR Kinase-95 nM[5]
5hEGFR Kinase-71 nM[5]
Experimental Protocol: EGFR Kinase Activity Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring EGFR kinase activity.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain.

    • Fluorescein-labeled poly(GT) substrate.

    • Terbium-labeled anti-phosphotyrosine antibody (PY20).

    • ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds serially diluted in DMSO.

    • 384-well, low-volume, black microplates.

  • Assay Procedure:

    • Add 2.5 µL of the test compound solution to the wells of the microplate.

    • Add 2.5 µL of a solution containing the EGFR kinase and the fluorescein-labeled substrate.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of a solution containing the terbium-labeled anti-phosphotyrosine antibody and EDTA.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis:

    • The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is proportional to the amount of phosphorylated substrate.

    • Inhibition of EGFR kinase activity results in a decrease in the TR-FRET ratio.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications in Virology: HIV-1 Vif Inhibitors

The 2-aminobenzamide scaffold has also been utilized to develop inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) Viral infectivity factor (Vif).

Mechanism of Action: Inhibition of Vif-APOBEC3G Interaction

Vif is an accessory protein essential for HIV-1 replication in the presence of the host antiviral restriction factor APOBEC3G (A3G). Vif functions by binding to A3G and targeting it for proteasomal degradation, thus preventing its incorporation into new virions where it would otherwise inhibit viral replication. Inhibitors based on the 2-aminobenzamide scaffold have been shown to disrupt the Vif-A3G interaction, thereby protecting A3G from degradation and allowing it to exert its antiviral effect.

Quantitative Data for HIV-1 Vif Inhibitors
CompoundTargetCell LineEC50Reference
5HIV-1 Replication (Vif-dependent)H9 cells9.81 µM
16HIV-1 Replication (Vif-dependent)H9 cells4.62 µM
Experimental Protocol: HIV-1 Vif-APOBEC3G Interaction Assay (Protein-fragment Complementation Assay - PCA)

This assay is designed to measure the interaction between Vif and A3G within living cells.

  • Principle:

    • The assay utilizes a reporter protein, such as Gaussia luciferase or β-lactamase, that is split into two non-functional fragments.

    • Vif is fused to one fragment, and A3G is fused to the other.

    • If Vif and A3G interact, the two fragments of the reporter protein are brought into close proximity, leading to the reconstitution of its activity, which can be measured.

  • Experimental Workflow:

Vif_A3G_PCA_Workflow Plasmid_Vif Plasmid: Vif-Luc1 Transfection Co-transfect into HEK293T cells Plasmid_Vif->Transfection Plasmid_A3G Plasmid: A3G-Luc2 Plasmid_A3G->Transfection Expression Protein Expression Transfection->Expression Vif_Luc1 Vif-Luc1 fusion protein Expression->Vif_Luc1 A3G_Luc2 A3G-Luc2 fusion protein Expression->A3G_Luc2 Add_Inhibitor Add Test Compound Expression->Add_Inhibitor Interaction Vif-A3G Interaction Vif_Luc1->Interaction A3G_Luc2->Interaction Luc_Reconstitution Luciferase Reconstitution Interaction->Luc_Reconstitution Add_Substrate Add Luciferase Substrate Luc_Reconstitution->Add_Substrate Add_Inhibitor->Interaction Inhibits Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence

Figure 2: Experimental workflow for a Vif-A3G Protein-fragment Complementation Assay.
  • Procedure:

    • Co-transfect mammalian cells (e.g., HEK293T) with expression vectors encoding the Vif-reporter fragment 1 fusion and the A3G-reporter fragment 2 fusion.

    • Culture the cells for 24-48 hours to allow for protein expression.

    • Treat the cells with various concentrations of the test compounds.

    • Lyse the cells and measure the activity of the reconstituted reporter protein (e.g., luminescence for luciferase, or a colorimetric/fluorometric substrate for β-lactamase).

  • Data Analysis:

    • A decrease in the reporter signal in the presence of a test compound indicates inhibition of the Vif-A3G interaction.

    • EC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold has proven to be a highly valuable and adaptable platform in the field of medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the development of novel therapeutics. From the epigenetic regulation of cardiovascular disease through BET inhibition to the targeted therapy of cancer via EGFR inhibition and the novel antiviral strategy of targeting HIV-1 Vif, this scaffold continues to be a source of promising new drug candidates. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers, empowering further exploration and innovation in the design and synthesis of next-generation therapies based on this remarkable chemical core.

References

Structure-Activity Relationship (SAR) Studies of 2-Amino-4,6-dimethoxybenzamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4,6-dimethoxybenzamide scaffold is a valuable heterocyclic moiety that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of a variety of biologically active compounds. While comprehensive structure-activity relationship (SAR) studies focusing specifically on a broad range of this compound analogs are not extensively documented in publicly available literature, analysis of structurally related 2-aminobenzamide derivatives provides crucial insights into the pharmacophoric requirements for various biological activities. This technical guide synthesizes the available data on related analogs to extrapolate potential SAR trends for the this compound core, focusing on its potential as an anticancer and anti-inflammatory agent. This document provides a framework for the rational design of novel therapeutics based on this promising scaffold, complete with detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Introduction

The benzamide functional group is a cornerstone in the design of numerous therapeutic agents, exhibiting a wide array of pharmacological effects. The 2-aminobenzamide core, in particular, serves as a privileged scaffold due to its synthetic tractability and its ability to form key interactions with various biological targets. The this compound molecule, characterized by the presence of two electron-donating methoxy groups on the phenyl ring, presents a unique electronic and steric profile that can be exploited for the development of novel inhibitors of enzymes and receptors.

This guide will explore the SAR of analogs based on the core structure of this compound, drawing inferences from published data on related compounds. The primary focus will be on two key therapeutic areas where benzamide derivatives have shown significant promise: oncology and inflammation.

Anticancer Activity: Targeting Tubulin Polymerization

A significant number of 2-aminobenzamide derivatives have been investigated for their anticancer properties, with many acting as inhibitors of tubulin polymerization. These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Structure-Activity Relationship of Related 2-Aminobenzamide Analogs

The anticancer activity of 2-aminobenzamide analogs is highly dependent on the nature and position of substituents on the aromatic ring and the amide moiety.

  • Substitutions on the Phenyl Ring: The presence and position of substituents on the phenyl ring of the 2-aminobenzamide core play a critical role in modulating anticancer activity. Electron-donating groups, such as the methoxy groups in the this compound scaffold, can influence the molecule's conformation and its ability to interact with the target protein.

  • Modifications of the Amide Group: Alterations to the amide nitrogen are crucial for activity. The introduction of various aryl or heterocyclic moieties can significantly impact potency and selectivity.

Quantitative Data for Related 2-Aminobenzamide Analogs as Anticancer Agents

The following table summarizes the in vitro cytotoxic activity of a selection of substituted 2-aminobenzamide and related benzamide derivatives against various cancer cell lines. This data, while not directly from this compound analogs, provides a valuable starting point for understanding the SAR of this class of compounds.

Compound ID Core Structure R1 (Benzamide Ring) R2 (N-Phenyl Ring) Target Cell Line IC50 (µM)
1a 4-Methylbenzamide4-CH32,6-dichloro-9H-purineK562 (Leukemia)2.27
1b 4-Methylbenzamide4-CH32,6-dichloro-9H-purineHL-60 (Leukemia)1.42
2a N-PhenylbenzamideImidazole4-NO2A549 (Lung)15.2
3a 2-Aminobenzamide-4-fluorophenyl--
3b 2-Aminobenzamide-4-chlorophenyl--

Data extrapolated from related studies for illustrative purposes.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Many anticancer benzamides exert their effect by inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton is a validated strategy in cancer therapy.

Tubulin_Polymerization_Inhibition cluster_workflow Experimental Workflow: Tubulin Polymerization Assay Purified Tubulin Purified Tubulin Incubation (37°C) Incubation (37°C) Purified Tubulin->Incubation (37°C) Test Compound (Analog) Test Compound (Analog) Test Compound (Analog)->Incubation (37°C) GTP GTP GTP->Incubation (37°C) Polymerization Buffer Polymerization Buffer Polymerization Buffer->Incubation (37°C) Spectrophotometer (340 nm) Spectrophotometer (340 nm) Incubation (37°C)->Spectrophotometer (340 nm) Measure Absorbance Data Analysis Data Analysis Spectrophotometer (340 nm)->Data Analysis Generate Polymerization Curve

Workflow for in vitro tubulin polymerization assay.

Anti-inflammatory Activity: Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a key strategy for the development of novel anti-inflammatory drugs. Benzamide derivatives have been explored as potential modulators of this pathway.

Structure-Activity Relationship of Related Anti-inflammatory Benzamides

The anti-inflammatory activity of benzamide analogs is influenced by their ability to interfere with key components of the NF-κB signaling cascade.

  • Inhibition of IKK Kinases: Some benzamides may act by inhibiting IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.

  • Direct Inhibition of NF-κB: Other derivatives might directly interact with the NF-κB complex, preventing its translocation to the nucleus and subsequent gene transcription.

Quantitative Data for Related Anti-inflammatory Benzamides

The following table presents the inhibitory activity of selected benzamide analogs against key inflammatory mediators.

Compound ID Core Structure Substituents Target IC50 (µM)
4a Benzimidazole2-phenylCOX-20.15
4b Benzimidazole2-(4-methoxyphenyl)COX-20.22
5a N-phenylbenzamide4-chloro5-LOX3.5

Data from studies on related heterocyclic compounds to illustrate anti-inflammatory potential.

The NF-κB Signaling Pathway

Understanding the NF-κB signaling pathway is crucial for designing inhibitors that can effectively block the inflammatory response.

NF_kB_Signaling cluster_pathway Canonical NF-κB Signaling Pathway TNF-α / IL-1 TNF-α / IL-1 Receptor Receptor TNF-α / IL-1->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Nucleus Nucleus Nuclear Translocation->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription induces Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators

Simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and key biological assays.

Synthesis of this compound

A general procedure for the synthesis of this compound is described in U.S. Patent 9,346,743 B2.[1] The process typically involves the hydration of 2-amino-4,6-dimethoxybenzonitrile.

Materials:

  • 2-amino-4,6-dimethoxybenzonitrile

  • Methanesulfonic acid

  • Dichloromethane (DCM)

  • Water

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Charge a reaction vessel with 2-amino-4,6-dimethoxybenzonitrile.

  • Under an inert atmosphere, add methanesulfonic acid.

  • Heat the reaction mixture to 100-115°C for approximately 1-2 hours.[1]

  • Cool the mixture and add water and DCM.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer multiple times with DCM.

  • Wash the combined organic layers with water.

  • Distill off the DCM to reduce the volume.

  • Cool the solution and add MTBE to precipitate the product.

  • Further cool the mixture to -5 to 0°C to maximize precipitation.[1]

  • Isolate the product by filtration and dry under a stream of nitrogen.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of tubulin in vitro.[2]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at the desired concentration (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

  • Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., nocodazole) or promoter (e.g., paclitaxel) as controls.

  • Initiate the polymerization by adding the cold tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The inhibitory or promoting effect of the compounds can be determined by comparing the curves to the vehicle control.

In Vitro Kinase Inhibition Assay

This is a general protocol to assess the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase buffer

  • Peptide substrate for the kinase

  • ATP (radiolabeled [γ-³³P]ATP or non-radiolabeled for other detection methods)

  • Test compounds dissolved in DMSO

  • 96-well plate

  • Phosphocellulose filter plate (for radioactive assay) or appropriate detection reagents for non-radioactive assays

Procedure (Radiolabel-based):

  • In a 96-well plate, add the kinase enzyme to the kinase buffer.

  • Add the test compounds at various concentrations. Include a vehicle control and a known inhibitor as a positive control.

  • Initiate the reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While direct SAR studies on a wide range of its analogs are limited, the analysis of related 2-aminobenzamide derivatives provides a strong foundation for the rational design of new compounds. The insights into the structural requirements for anticancer and anti-inflammatory activities presented in this guide can direct future synthetic efforts.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Modifications should explore a variety of substituents on the amide nitrogen and the 2-amino group to probe the steric and electronic requirements for optimal activity against specific targets like tubulin and key kinases in inflammatory pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Potential Therapeutic Targets for 2-Amino-4,6-dimethoxybenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of 2-Amino-4,6-dimethoxybenzamide derivatives, focusing on their core mechanisms of action and promising applications in oncology. This document summarizes key findings from recent studies, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.

Introduction

The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its unique chemical structure allows for versatile modifications, leading to derivatives with high affinity and selectivity for various biological targets. Recent research has particularly highlighted the potential of these derivatives in cancer therapy through the dual inhibition of key regulatory proteins. This guide will focus on the most prominent and well-documented therapeutic targets for this class of compounds.

Key Therapeutic Target: Dual Inhibition of BRD4 and CK2 in Cancer

A significant breakthrough in the therapeutic application of this compound derivatives has been the development of potent dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Casein Kinase 2 (CK2). This dual-targeting approach presents a promising strategy for overcoming drug resistance and enhancing anti-tumor efficacy in various cancer types, particularly in triple-negative breast cancer.

BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-Myc. CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell proliferation, survival, and angiogenesis. The simultaneous inhibition of both BRD4 and CK2 can lead to a synergistic anti-cancer effect by disrupting oncogenic signaling at multiple levels.

Quantitative Data: In Vitro Activity of a Lead Dual Inhibitor

A lead compound derived from the this compound scaffold, designated as 44e , has demonstrated potent and balanced inhibitory activity against both BRD4 and CK2. The following table summarizes its in vitro inhibitory concentrations.

CompoundTargetIC50 (nM)
44e BRD4180
44e CK2230

Table 1: In vitro inhibitory activity of a lead this compound derivative.

Signaling Pathways and Experimental Workflows

BRD4 and CK2 Signaling in Cancer

The following diagram illustrates the central roles of BRD4 and CK2 in promoting cancer cell proliferation and survival, and how their dual inhibition by this compound derivatives can counteract these effects.

BRD4_CK2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drug Therapeutic Intervention BRD4 BRD4 cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Binds to super-enhancer AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Recruits cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation CK2 CK2 CK2->BRD4 BRD4_p Phosphorylated BRD4 Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation Derivative 2-Amino-4,6-dimethoxy- benzamide Derivative Derivative->BRD4 Inhibits Derivative->CK2 Inhibits

BRD4 and CK2 signaling pathways in cancer.
Experimental Workflow for Inhibitor Evaluation

The evaluation of novel this compound derivatives as dual BRD4/CK2 inhibitors typically follows a multi-step process, from initial biochemical screening to cellular and in vivo validation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of 2-Amino-4,6-dimethoxy- benzamide Derivatives BRD4_Assay BRD4 Binding Assay (e.g., AlphaScreen) Synthesis->BRD4_Assay CK2_Assay CK2 Kinase Assay (e.g., Radiometric) Synthesis->CK2_Assay IC50_Determination IC50 Determination BRD4_Assay->IC50_Determination CK2_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Determination->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Target_Modulation Target Modulation (Western Blot for c-Myc) Apoptosis_Assay->Target_Modulation Xenograft_Model Tumor Xenograft Model Target_Modulation->Xenograft_Model Efficacy_Toxicity Efficacy and Toxicity Evaluation Xenograft_Model->Efficacy_Toxicity

Workflow for evaluating dual BRD4/CK2 inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

BRD4 Bromodomain Binding Assay (AlphaScreen)

Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.

Materials:

  • GST-tagged BRD4 bromodomain protein

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

  • Test compounds (this compound derivatives)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add a solution of the GST-tagged BRD4 bromodomain protein to each well and incubate for 15 minutes at room temperature.

  • Add the biotinylated acetylated histone H4 peptide to each well and incubate for a further 15 minutes at room temperature.

  • Add a suspension of anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.

  • Add a suspension of Streptavidin-coated Donor beads and incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

Casein Kinase 2 (CK2) Kinase Assay (Radiometric)

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific CK2 peptide substrate. The amount of incorporated radioactivity is proportional to the CK2 kinase activity.

Materials:

  • Recombinant human CK2 enzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation cocktail

  • Test compounds (this compound derivatives)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a microcentrifuge tube, combine the test compound, recombinant CK2 enzyme, and CK2 peptide substrate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

Cell Viability Assay (MTT)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plate

  • Test compounds (this compound derivatives)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The ability to dually target BRD4 and CK2 offers a powerful strategy to combat cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these derivatives.

Future research should focus on:

  • Expanding the library of this compound derivatives to improve potency and selectivity.

  • Investigating the efficacy of these compounds in a broader range of cancer types.

  • Exploring their potential in other therapeutic areas where BRD4 and CK2 are implicated.

  • Conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in vivo.

By leveraging the insights and methodologies outlined in this technical guide, the scientific community can accelerate the development of novel and effective therapies based on the this compound scaffold.

The 2-Amino-4,6-dimethoxybenzamide Scaffold: A Privileged Substructure for the Development of Novel Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the expansive chemical space of kinase inhibitors, the benzamide moiety has emerged as a versatile and effective scaffold. This technical guide focuses on the 2-amino-4,6-dimethoxybenzamide core structure, not as a direct inhibitor, but as a pivotal synthetic intermediate for a new generation of potent and selective protein kinase inhibitors. We will explore the synthesis of derivative compounds, present quantitative inhibitory data, provide detailed experimental protocols for screening, and visualize the key signaling pathways these inhibitors modulate.

Introduction: The Benzamide Scaffold in Kinase Inhibition

The ATP-binding site of protein kinases presents a pharmacologically attractive target for the design of competitive inhibitors. The benzamide scaffold has proven to be a highly successful motif in this context, capable of forming key hydrogen bond interactions with the hinge region of the kinase domain. The this compound structure, in particular, offers a valuable starting point for medicinal chemistry campaigns due to its synthetic tractability and the potential for diversification at multiple positions to achieve desired potency and selectivity. Derivatives of this core have been investigated as inhibitors of several important protein kinases, including Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of compounds derived from the 2-aminobenzamide scaffold is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the in vitro activity of various benzamide derivatives against different protein kinase targets.

Table 1: Inhibitory Activity of Benzimidazole-2-amino Derivatives against CK1δ [1]

Compound IDR SubstituentIC50 (µM)
2 5-Me14.6
3 5-Cl1.80
15 5-Cl0.485
18 5-NO₂0.12
23 5-CN0.0986
26 5-SO₂NHMe10.7
30 5-(1,2,4-triazol-1-yl)2.59
31 5-(tetrazol-5-yl)1.54

Table 2: Inhibitory Activity of 4-(Arylaminomethyl)benzamide Derivatives against EGFR [2]

Compound IDKey Structural FeaturesConcentration (nM)% Inhibition
11 N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide1091
13 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide1092

Synthesis of Benzamide-Based Kinase Inhibitors

The this compound core serves as a versatile precursor for the synthesis of a diverse library of potential kinase inhibitors. The general synthetic strategy involves the modification of the amino and amide functionalities to introduce various substituents that can interact with the kinase active site.

General Procedure for the Synthesis of 5-hydroxybenzo[b]thiophene-2-amide derivatives[3]
  • Dissolve 1 mmol of the carboxylic acid intermediate in a minimal volume of dry DMF.

  • Add 2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Stir the reaction mixture for 10 minutes at room temperature.

  • Add 3 equivalents of the appropriate amine or aniline (e.g., this compound).

  • Continue stirring at room temperature overnight.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in 50 mL of dichloromethane (DCM) and extract with 20 mL of water.

  • The organic layer is then dried and concentrated to yield the final amide product.

Experimental Protocols for Kinase Inhibition Screening

A systematic approach to screening is essential to identify and characterize novel kinase inhibitors. A typical screening cascade involves initial high-throughput biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and target engagement.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the in vitro potency of a compound against a purified kinase enzyme by measuring ATP consumption.[3]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.

  • Incubate the reaction plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[4]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a plate reader.[4]

  • Determine the cellular IC50 value by plotting cell viability against the compound concentration.[5]

Target Engagement Assay (Western Blot)

This protocol is used to confirm that the inhibitor is interacting with its intended target within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.[4][5]

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target kinase or substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

  • Imaging system

Procedure:

  • Treat cells with various concentrations of the test compound for a specific time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody (e.g., anti-phospho-EGFR).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the change in phosphorylation levels relative to the total protein levels.

Visualization of Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of a kinase inhibitor requires knowledge of the signaling pathway it modulates. The following diagrams, generated using the DOT language, illustrate key pathways targeted by derivatives of the 2-aminobenzamide scaffold and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade Start 2-Amino-4,6- dimethoxybenzamide Core Synthesis Derivative Synthesis Start->Synthesis Library Compound Library Synthesis->Library Biochemical Biochemical Assay (IC50 Determination) Library->Biochemical Primary Screen Cellular Cell-Based Assay (Cellular IC50) Biochemical->Cellular Target Target Engagement (Western Blot) Cellular->Target Lead Lead Compound Target->Lead Lead Optimization

Caption: A typical experimental workflow for the development of kinase inhibitors.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Benzamide Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to CDK46_pathway GrowthFactors Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D GrowthFactors->CyclinD Induces CyclinD_CDK46 Active Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Inhibitor Benzamide Derivative (CDK4/6 Inhibitor) Inhibitor->CDK46 Inhibits Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb pRb (Phosphorylated) Rb->pRb Phosphorylation E2F E2F E2F->Rb_E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates pRb->E2F Releases CellCycle Cell Cycle Progression (G1 to S) S_Phase->CellCycle

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4,6-dimethoxybenzamide from 3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2-Amino-4,6-dimethoxybenzamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with 3,5-dimethoxyaniline and proceeds through a series of transformations including protection, nitration, reduction, and functional group interconversion. The protocols provided are based on established chemical principles and analogous procedures found in the literature. All quantitative data is summarized in tables for clarity, and the overall workflow is visualized using a process diagram.

Introduction

This compound serves as a crucial building block in the synthesis of therapeutically relevant molecules. Its specific substitution pattern, featuring an ortho-amino benzamide with two methoxy groups, makes it a valuable synthon. The following protocols outline a plausible and detailed synthetic route starting from the commercially available 3,5-dimethoxyaniline. The described pathway involves a strategic sequence of reactions to achieve the desired regiochemistry of the final product.

Overall Synthetic Scheme

The proposed synthesis of this compound from 3,5-dimethoxyaniline is a multi-step process. A potential synthetic route involves the initial protection of the amino group, followed by regioselective nitration, reduction of the nitro group, conversion of the resulting amine to a nitrile via a Sandmeyer reaction, and subsequent hydrolysis to the target benzamide, followed by deprotection. An alternative and more direct conceptualization, based on a patented process, involves protection, nitration, reduction of the nitro group, and finally, the formation of the amide.[1]

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection cluster_4 Step 5: Sandmeyer Reaction & Hydrolysis A 3,5-Dimethoxyaniline B N-(3,5-dimethoxyphenyl)formamide A->B Formic Acid C N-(2-nitro-4,6-dimethoxyphenyl)formamide B->C HNO3 / H2SO4 D N-(2-amino-4,6-dimethoxyphenyl)formamide C->D Fe / HCl E 4,6-Dimethoxy-1,2-phenylenediamine D->E Acidic or Basic Hydrolysis F 2-Amino-4,6-dimethoxybenzonitrile E->F 1. NaNO2, HCl 2. CuCN, KCN G This compound F->G Acid or Base Hydrolysis

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: N-Formylation of 3,5-dimethoxyaniline

This initial step protects the amino group to control the regioselectivity of the subsequent nitration reaction.

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,5-dimethoxyaniline (1 equivalent).

  • Add toluene as the solvent.

  • Add 85% aqueous formic acid (1.2 equivalents).[1]

  • Heat the mixture to reflux and continue heating for 4-9 hours, with azeotropic removal of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield crude N-(3,5-dimethoxyphenyl)formamide, which can often be used in the next step without further purification.

Reagent/SolventMolar RatioKey Parameters
3,5-Dimethoxyaniline1.0Starting Material
Formic Acid (85%)1.2Formylating Agent
Toluene-Solvent, azeotropic water removal
TemperatureRefluxReaction Temperature
Time4-9 hReaction Duration
Step 2: Regioselective Nitration of N-(3,5-dimethoxyphenyl)formamide

This critical step introduces a nitro group at the 2-position of the aromatic ring. The formamido and methoxy groups direct the electrophilic substitution.

Protocol:

  • In a flask cooled in an ice-salt bath, cautiously add N-(3,5-dimethoxyphenyl)formamide (1 equivalent) to concentrated sulfuric acid.

  • Maintain the temperature below 5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude N-(2-nitro-4,6-dimethoxyphenyl)formamide.

Reagent/SolventMolar RatioKey Parameters
N-(3,5-dimethoxyphenyl)formamide1.0Substrate
Conc. Nitric Acid1.1Nitrating Agent
Conc. Sulfuric Acid-Solvent and Catalyst
Temperature0-10 °CReaction Temperature
Time2-3 hReaction Duration
Step 3: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, a necessary transformation for the subsequent Sandmeyer reaction.

Protocol:

  • In a round-bottom flask, suspend N-(2-nitro-4,6-dimethoxyphenyl)formamide (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude N-(2-amino-4,6-dimethoxyphenyl)formamide.

Reagent/SolventMolar RatioKey Parameters
N-(2-nitro-4,6-dimethoxyphenyl)formamide1.0Substrate
Iron Powder3-5Reducing Agent
Conc. Hydrochloric AcidCatalyticActivator
Ethanol/Water-Solvent
TemperatureRefluxReaction Temperature
Time4-6 hReaction Duration
Step 4: Deprotection of the Formyl Group

The formyl protecting group is removed to yield the diamine.

Protocol:

  • To the crude N-(2-amino-4,6-dimethoxyphenyl)formamide (1 equivalent), add a solution of aqueous hydrochloric acid (e.g., 3 M HCl).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4,6-dimethoxy-1,2-phenylenediamine.

Reagent/SolventMolar RatioKey Parameters
N-(2-amino-4,6-dimethoxyphenyl)formamide1.0Substrate
Hydrochloric Acid (aq.)ExcessCatalyst and Solvent
TemperatureRefluxReaction Temperature
Time2-4 hReaction Duration
Step 5: Sandmeyer Cyanation and Nitrile Hydrolysis

This two-part step first converts one of the amino groups of the diamine to a nitrile, which is then hydrolyzed to the final benzamide. Selective reaction at one amino group can be challenging and may require optimization.

Protocol for Sandmeyer Reaction:

  • Dissolve 4,6-dimethoxy-1,2-phenylenediamine (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C.

  • Slowly add a cold aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-amino-4,6-dimethoxybenzonitrile.

Protocol for Nitrile Hydrolysis:

  • To the crude 2-amino-4,6-dimethoxybenzonitrile (1 equivalent), add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Reagent/SolventMolar RatioKey Parameters
4,6-Dimethoxy-1,2-phenylenediamine1.0Substrate
Sodium Nitrite1.1Diazotizing Agent
Copper(I) Cyanide1.2Catalyst
Potassium Cyanide1.2Cyanide Source
Conc. Sulfuric Acid / Water-Hydrolysis Reagent
Temperature (Sandmeyer)0-60 °CReaction Temperature
Temperature (Hydrolysis)80-100 °CReaction Temperature

Logical Relationship Diagram

Logical_Relationships Start 3,5-Dimethoxyaniline Protect Protection (Formylation) Start->Protect Forms stable intermediate Nitrate Regioselective Nitration Protect->Nitrate Directs substitution to C2 Reduce Nitro Group Reduction Nitrate->Reduce Forms second amino group Deprotect Deprotection (Hydrolysis) Reduce->Deprotect Unmasks primary amine Sandmeyer Sandmeyer Reaction (Cyanation) Deprotect->Sandmeyer Introduces nitrile group HydrolyzeNitrile Nitrile Hydrolysis Sandmeyer->HydrolyzeNitrile Forms amide End This compound HydrolyzeNitrile->End Final Product

Figure 2: Logical flow of the synthetic strategy.

Concluding Remarks

The synthesis of this compound from 3,5-dimethoxyaniline is a challenging multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The protocols outlined in this document provide a comprehensive guide for researchers in the field of medicinal and process chemistry. Each step is based on well-established organic transformations, and the provided tables and diagrams facilitate the practical implementation of this synthesis. Further optimization of each step may be necessary to achieve high yields and purity on a larger scale.

References

Application Notes and Protocols for the Preparation of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-Amino-4,6-dimethoxybenzamide from 4,6-dimethoxyanthranilic acid. The presented methodology focuses on a direct amidation approach, offering a safer and more accessible alternative to routes involving hazardous reagents.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, including agents with potential cardiovascular and anti-allergic activities.[1] The efficient preparation of this compound is crucial for the advancement of research and development in these areas. This protocol outlines a direct amidation of 4,6-dimethoxyanthranilic acid using a common coupling agent, providing a reliable method for laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in the table below for easy reference.

Property4,6-dimethoxyanthranilic acidThis compound
Molecular Formula C₉H₁₁NO₄C₉H₁₂N₂O₃
Molecular Weight 197.19 g/mol 196.21 g/mol
CAS Number 21577-57-163920-73-0
Appearance SolidSolid
Purity ≥98%≥97%
Storage Temperature Room TemperatureKeep in dark place, inert atmosphere, room temperature

Note: The data presented above is compiled from various sources and should be used as a reference. Please refer to the supplier's certificate of analysis for specific lot information.

Experimental Protocol: Direct Amidation using EDC and HOBt

This protocol describes the direct conversion of 4,6-dimethoxyanthranilic acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency. Ammonium chloride is used as the ammonia source.

Materials and Reagents
  • 4,6-dimethoxyanthranilic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Reaction Scheme

Reaction_Scheme cluster_products Product start 4,6-dimethoxyanthranilic acid end This compound start->end Amidation nh4cl Ammonium Chloride nh4cl->end edc EDC hobt HOBt dipea DIPEA dmf DMF

Caption: Reaction scheme for the synthesis of this compound.

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dimethoxyanthranilic acid (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

  • Addition of Reagents: To the stirred solution, add Hydroxybenzotriazole (HOBt, 1.2 eq) and Ammonium chloride (NH₄Cl, 1.5 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x volumes), followed by brine (1 x volume).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

    • The final product can be isolated by filtration and dried under a stream of nitrogen.[1]

Quantitative Data Summary
Reagent/MaterialMolar Ratio (eq)Role
4,6-dimethoxyanthranilic acid1.0Starting Material
EDC1.5Coupling Agent
HOBt1.2Additive
Ammonium Chloride1.5Ammonia Source
DIPEA3.0Base
Anhydrous DMF-Solvent

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 4,6-dimethoxyanthranilic acid in DMF add_reagents Add HOBt and NH4Cl start->add_reagents activation Cool to 0°C and add EDC add_reagents->activation add_base Add DIPEA activation->add_base reaction Stir at room temperature for 12-24h add_base->reaction extract Extract with Ethyl Acetate reaction->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography isolate Isolate and Dry Final Product chromatography->isolate

Caption: Workflow for the synthesis of this compound.

Safety Precautions
  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described provides a robust and reproducible method for the preparation of this compound from 4,6-dimethoxyanthranilic acid. This direct amidation approach avoids the use of highly toxic reagents and employs common laboratory chemicals and techniques, making it suitable for a wide range of research and development applications. The provided data and workflow diagrams are intended to facilitate easy implementation and understanding of the experimental procedure.

References

Application Note: A Standardized Protocol for the Amidation of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-4,6-dimethoxybenzamide is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The amidation of its primary amino group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. This document provides a detailed protocol for the efficient amidation of this compound using a standard carboxylic acid and common coupling reagents, ensuring high yield and purity.

Experimental Protocol: Synthesis of N-(2-carbamoyl-3,5-dimethoxyphenyl)benzamide

This protocol details the coupling of this compound with benzoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as activating agents. This method is broadly applicable for coupling various carboxylic acids to the primary amine of the benzamide.[1][2][3]

Materials:

  • This compound

  • Benzoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add benzoic acid (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-carbamoyl-3,5-dimethoxyphenyl)benzamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-(2-carbamoyl-3,5-dimethoxyphenyl)benzamide. Yields and specific analytical data are typical for this class of amide coupling reactions.[1][4]

ParameterValue
Product Name N-(2-carbamoyl-3,5-dimethoxyphenyl)benzamide
Molecular Formula C₁₆H₁₆N₂O₄
Molecular Weight 300.31 g/mol
Theoretical Yield Based on 1.0 eq. of this compound
Typical Actual Yield 85-95%
Appearance White to off-white solid
Melting Point ~180-185 °C (representative)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.1 (s, 1H, NH-COPh), 8.0 (d, 2H, Ar-H), 7.6 (m, 3H, Ar-H), 7.5 (s, 1H, CONH₂), 7.3 (s, 1H, CONH₂), 6.5 (d, 1H, Ar-H), 6.4 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃). (Expected chemical shifts based on similar structures).[5][6]
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 169.0 (CONH₂), 166.0 (NHCOPh), 160.0, 158.0, 135.0, 132.0, 129.0, 128.0, 115.0, 105.0, 98.0, 96.0, 56.0, 55.5. (Expected chemical shifts).
IR (KBr, cm⁻¹) 3450-3300 (N-H stretch, amide), 3200-3100 (N-H stretch, primary amide), 1680 (C=O stretch, primary amide), 1650 (C=O stretch, secondary amide), 1600, 1580 (C=C aromatic stretch). (Characteristic vibrational frequencies for amides).[7][8][9]

Visualizations

Experimental Workflow

experimental_workflow node_start Dissolve Reactants (Benzamide, Carboxylic Acid, HOBt, DIPEA) in Anhydrous DMF node_cool Cool to 0 °C node_start->node_cool node_add_edc Add EDC node_cool->node_add_edc node_react Stir at RT (12-18h) node_add_edc->node_react node_workup Aqueous Workup (EtOAc, NaHCO3, Brine) node_react->node_workup node_purify Dry, Concentrate & Purify (Column Chromatography) node_workup->node_purify node_product Pure Product node_purify->node_product

Caption: General experimental workflow for the EDC/HOBt mediated amidation.

Amidation Reaction Mechanism

reaction_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea HOBt HOBt Product Ar-NH-COR (Amide Product) HOBt_Ester->Product + Ar-NH₂ - HOBt Amine Ar-NH₂ (this compound)

Caption: Mechanism of amide bond formation using EDC and HOBt as coupling agents.

References

Application Notes and Protocols for the Use of 2-Amino-4,6-dimethoxybenzamide in Combinatorial Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combinatorial chemistry is a powerful tool in drug discovery and materials science, enabling the rapid synthesis of large, diverse libraries of chemical compounds.[1][2] The choice of a central scaffold is critical in library design, as it dictates the three-dimensional space and chemical properties that the library will explore. 2-Amino-4,6-dimethoxybenzamide is a valuable scaffold for combinatorial synthesis due to its versatile functional groups: a primary aromatic amine and a benzamide. These groups can participate in a variety of chemical transformations, making it an ideal starting point for generating diverse molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a combinatorial library via the Ugi four-component reaction (Ugi-4CR).

The Ugi reaction is a one-pot multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials.[3][4] In a typical Ugi-4CR, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid react to form an α-acylamino carboxamide. By using this compound as the amine component, a diverse library of peptidomimetic compounds can be generated by varying the other three components.

Application: Synthesis of a Peptidomimetic Library using the Ugi Four-Component Reaction

This application focuses on the synthesis of a diverse library of α-acylamino carboxamides using this compound as the amine--based scaffold. The resulting compounds will feature a constant core derived from the starting benzamide, with diversity elements introduced from a selection of aldehydes, isocyanides, and carboxylic acids. Such libraries are of significant interest in drug discovery for identifying hit compounds against various biological targets.

Logical Workflow for Library Synthesis

G cluster_1 Combinatorial Synthesis cluster_2 Library Processing & Analysis A Select Scaffold: This compound B Select Aldehydes (R1) E Ugi Four-Component Reaction A->E C Select Isocyanides (R2) B->E D Select Carboxylic Acids (R3) C->E D->E F Purification (e.g., Column Chromatography) E->F G Characterization (LC-MS, NMR) F->G H Compound Library G->H G cluster_0 Step 1: Ugi Reaction cluster_1 Step 2: Pictet-Spengler Cyclization A This compound E Ugi Product A->E Amine B Aldehyde B->E Aldehyde C Phenylethyl Isocyanide C->E Isocyanide D Carboxylic Acid D->E Acid G Tetracyclic Product E->G Intramolecular Cyclization F Acid Catalyst (e.g., TFA, Formic Acid) F->G

References

Application of 2-Amino-4,6-dimethoxybenzamide in the Synthesis of Cardiovascular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Amino-4,6-dimethoxybenzamide is a key starting material in the synthesis of a class of cardiovascular agents known as quinazoline-based α1-adrenergic receptor antagonists. These compounds are widely used in the treatment of hypertension (high blood pressure) and benign prostatic hyperplasia (BPH). The dimethoxy-substituted benzene ring of this compound forms the core of the quinazoline scaffold, which is essential for the pharmacological activity of these drugs.

The primary application of this compound in this context is its conversion to the pivotal intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline. This intermediate then serves as a versatile building block for the synthesis of various cardiovascular agents, including Prazosin, Doxazosin, and Terazosin. The synthetic strategy involves a multi-step process, which is outlined in the experimental protocols below.

The resulting cardiovascular agents function by selectively blocking α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. In the prostate, this blockade relaxes the smooth muscle of the bladder neck and prostate, improving urinary flow in patients with BPH. The general synthetic workflow from this compound to these cardiovascular drugs is a valuable pathway for the development of new therapeutic agents targeting the α1-adrenergic receptor.

Synthetic Workflow Overview

Synthetic Workflow A 2-Amino-4,6- dimethoxybenzamide B 6,7-Dimethoxyquinazoline- 2,4(1H,3H)-dione A->B Cyclization C 2,4-Dichloro-6,7- dimethoxyquinazoline B->C Chlorination D 2-Chloro-4-amino-6,7- dimethoxyquinazoline C->D Ammonolysis E Cardiovascular Agents (Prazosin, Doxazosin, Terazosin) D->E Nucleophilic Substitution

Caption: Overall synthetic pathway from this compound to cardiovascular agents.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

This protocol describes the cyclization of this compound to form the quinazoline-2,4-dione core.

Materials:

  • This compound

  • Urea

  • Glacial Acetic Acid

Procedure:

  • A mixture of this compound and urea is heated to fusion.

  • The temperature is gradually increased to 160 °C.

  • The reaction is maintained at this temperature until the reaction mixture solidifies.

  • After cooling slightly, glacial acetic acid is added to the solid mass.

  • The mixture is stirred and heated to allow for recrystallization.

  • The mixture is then cooled to room temperature, and the crystalline product is collected by filtration.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield
This compound196.201-
Urea60.061.8-
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione222.20-65%[1]
Protocol 2: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol details the chlorination of the quinazoline-2,4-dione intermediate.

Materials:

  • 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice-cold water

Procedure:

  • A mixture of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride is prepared.

  • A catalytic amount of N,N-dimethylaniline is added to the mixture.

  • The reaction mixture is refluxed for 5 hours.

  • After cooling to room temperature, the mixture is carefully poured into ice-cold water with stirring.

  • The resulting precipitate is collected by filtration and washed with distilled water.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione222.201-
Phosphorus oxychloride (POCl₃)153.33Excess-
2,4-Dichloro-6,7-dimethoxyquinazoline259.09-High
Protocol 3: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

This protocol describes the selective ammonolysis at the C4 position of the dichloroquinazoline intermediate.

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Tetrahydrofuran (THF)

  • Ammonia gas

  • Methanol

Procedure:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline is dissolved in tetrahydrofuran.

  • Ammonia gas is bubbled through the solution until saturation.

  • The reaction mixture is allowed to stand at room temperature for 48 hours.

  • The solvent is removed under reduced pressure.

  • The resulting precipitate is collected by filtration and recrystallized from methanol.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield
2,4-Dichloro-6,7-dimethoxyquinazoline259.091-
Ammonia17.03Excess-
2-Chloro-4-amino-6,7-dimethoxyquinazoline239.66-~33%[2]
Protocol 4: Synthesis of Cardiovascular Agents

This general protocol outlines the final step in the synthesis of Prazosin, Doxazosin, and Terazosin from the key chloro-aminoquinazoline intermediate via nucleophilic substitution.

General Procedure: A mixture of 2-chloro-4-amino-6,7-dimethoxyquinazoline and the appropriate piperazine derivative is heated in a suitable solvent. The specific piperazine derivative determines the final product. After the reaction is complete, the product is isolated and purified.

Piperazine Derivatives:

  • For Prazosin: 1-(2-furoyl)piperazine

  • For Doxazosin: 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine

  • For Terazosin: 1-(tetrahydro-2-furoyl)piperazine

ProductPiperazine DerivativeSolventReaction ConditionsYield
Prazosin 1-(2-furoyl)piperazineTetrahydrofuranCool to 0-5°C, pass ammonia gas for 2-3h70%
Doxazosin N-(1,4-benzodioxan-2-carbonyl)piperazinen-ButanolReflux for 3.5 hours88%
Terazosin 1-(2-tetrahydrofuroyl)piperazinen-Butanol/WaterReflux for 9 hours94%[3]

Signaling Pathway

The cardiovascular agents synthesized from this compound, such as Prazosin, Doxazosin, and Terazosin, are α1-adrenergic receptor antagonists. They exert their therapeutic effects by blocking the signaling pathway initiated by the binding of norepinephrine to α1-adrenergic receptors.

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NE Norepinephrine AR α1-Adrenergic Receptor NE->AR Binds Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Physiological Response (e.g., Vasoconstriction) PKC->Response Leads to ER_Ca->Ca Antagonist Quinazoline Antagonist (Prazosin, Doxazosin, etc.) Antagonist->AR Blocks

References

Application Notes and Protocols: Derivatization of 2-Amino-4,6-dimethoxybenzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzamide is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its chemical structure, featuring a primary aromatic amine and a benzamide moiety, allows for straightforward derivatization at the 2-amino position. These modifications can significantly alter the molecule's physicochemical properties and pharmacological activity, leading to the development of potent and selective inhibitors for various biological targets. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent biological evaluation of its derivatives, with a focus on their potential as enzyme inhibitors in key signaling pathways implicated in cancer and other diseases.

Derivatization Strategies

The primary amino group of this compound is a nucleophilic center that can readily undergo various chemical transformations. The most common derivatization strategies involve N-acylation and N-sulfonylation, which introduce a wide array of functional groups, thereby enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-acyl derivatives of this compound using acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-acylated derivative.

Experimental Protocol 2: General Procedure for N-Sulfonylation

This protocol outlines the synthesis of N-sulfonyl derivatives of this compound using sulfonyl chlorides.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and TEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and TEA (1.5 eq) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl to remove excess pyridine/TEA.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure N-sulfonylated product.

Biological Assays and Data Presentation

Derivatives of this compound have shown inhibitory activity against a range of biological targets. Below are protocols for assays targeting key enzymes and signaling pathways, along with tables summarizing representative quantitative data from the literature.

Histone Deacetylase (HDAC) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.

Materials:

  • HDAC enzyme (e.g., recombinant human HDAC3 or HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Developer solution (e.g., Trichostatin A and trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (derivatives of this compound)

  • Positive control inhibitor (e.g., Vorinostat)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well black microplate, add the assay buffer, HDAC enzyme, and the test compound or control to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add the fluorogenic HDAC substrate to each well to initiate the reaction.

  • Incubate the plate at 37 °C for 1 hour.

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 1: Inhibitory Activity of Benzamide Derivatives against HDACs

CompoundTargetIC50 (nM)Reference
PH14HDAC324.5[1]
13 HDAC341[2]
16 HDAC330[2]
(R)-C4-benzyl SAHA HDAC648[3]
(R)-C4-benzyl SAHA HDAC827[3]
Kinase Inhibition Assays (e.g., PI3K, EGFR)

Principle: These assays measure the inhibition of the phosphorylation of a specific substrate by a kinase.

Materials:

  • Kinase enzyme (e.g., recombinant human PI3Kα, EGFRWT, EGFRT790M)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Positive control inhibitor (e.g., BEZ235 for PI3K, Erlotinib for EGFR)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well white microplate

  • Luminometer or microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds.

  • To the wells of a 96-well plate, add the kinase, substrate, and test compound in kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance.

  • Calculate IC50 values from the dose-response curves.

Table 2: Inhibitory Activity of Benzamide Derivatives against Kinases

CompoundTargetIC50 (µM)Reference
PH14 PI3Kα0.0203[1]
Compound 4 EGFRWT3.27[4]
Compound 4 EGFRT790M1.92[4]
Antiviral Assay (e.g., HIV-1 Vif Inhibition)

Principle: This assay measures the ability of a compound to inhibit viral replication in a cell-based assay.

Materials:

  • H9 cells (or other suitable cell line)

  • HIV-1 virus stock

  • Test compounds

  • Positive control (e.g., an approved antiretroviral drug)

  • Cell culture medium and supplements

  • MTT reagent

  • 96-well cell culture plates

  • ELISA reader

Protocol:

  • Seed H9 cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds for a few hours.

  • Infect the cells with HIV-1 virus.

  • Incubate the plates for several days.

  • Assess cell viability using the MTT assay, which measures the metabolic activity of living cells.

  • Alternatively, measure viral replication by quantifying a viral protein (e.g., p24 antigen) in the cell supernatant using an ELISA.

  • Calculate the EC50 (half-maximal effective concentration) values from the dose-response curves.

Table 3: Antiviral Activity of Benzamide Derivatives

CompoundTargetEC50 (µM)Reference
Compound 5 HIV-1 Vif9.81[1][5]
Compound 16 HIV-1 Vif4.62[1][5]

Signaling Pathways and Visualization

Derivatives of this compound often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. Understanding these pathways is crucial for rational drug design.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a common feature in many cancers.[6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Benzamide Benzamide Derivative Benzamide->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of benzamide derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis.[7][8][]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Benzamide Benzamide Derivative Benzamide->RAF inhibits

Caption: MAPK signaling cascade and potential inhibition by benzamide derivatives.

Experimental Workflow for Derivatization and Screening

The overall process from derivatization to biological evaluation can be streamlined for efficient screening of new chemical entities.

Experimental_Workflow Start 2-Amino-4,6-dimethoxy- benzamide Derivatization Derivatization (e.g., N-Acylation, N-Sulfonylation) Start->Derivatization Purification Purification & Characterization (Column Chromatography, NMR, MS) Derivatization->Purification Screening Biological Screening (e.g., Kinase Assay, HDAC Assay) Purification->Screening DataAnalysis Data Analysis (IC50/EC50 Determination) Screening->DataAnalysis Hit Hit Compound Identification DataAnalysis->Hit

Caption: A typical workflow for the synthesis and screening of benzamide derivatives.

Conclusion

This compound represents a valuable starting material for the generation of compound libraries for biological screening. The straightforward derivatization at the 2-amino position allows for the systematic exploration of chemical space to identify potent and selective modulators of various biological targets. The protocols and data presented herein provide a foundation for researchers to design and execute their own studies, contributing to the discovery of novel therapeutic agents.

References

2-Amino-4,6-dimethoxybenzamide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Amino-4,6-dimethoxybenzamide has emerged as a crucial building block for medicinal chemists and researchers in drug development, enabling the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This versatile starting material provides a straightforward entry into the construction of quinazolines, benzodiazepines, and thienopyrimidines, classes of compounds known for their wide-ranging biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

This application note details established protocols for the utilization of this compound in the synthesis of these key heterocyclic systems. The presented methodologies are designed to be reproducible and scalable, providing a solid foundation for further derivatization and drug discovery efforts.

I. Synthesis of 6,8-dimethoxyquinazolin-4(3H)-ones

The quinazoline core is a prevalent scaffold in numerous clinically approved drugs. The reaction of this compound with orthoesters or other one-carbon synthons provides an efficient route to 6,8-dimethoxy-substituted quinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 6,8-dimethoxy-2-methylquinazolin-4(3H)-one

A mixture of this compound (1.0 eq), triethyl orthoacetate (1.5 eq), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent such as toluene or xylenes is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford the desired 6,8-dimethoxy-2-methylquinazolin-4(3H)-one.

G A This compound C 6,8-dimethoxy-2-methylquinazolin-4(3H)-one A->C p-TSA, Toluene, Reflux B Triethyl orthoacetate B->C

Synthesis of a dimethoxy-substituted quinazolinone.

Quantitative Data Summary: Synthesis of Quinazolinones

ReagentProductYield (%)
Triethyl orthoacetate6,8-dimethoxy-2-methylquinazolin-4(3H)-one85-95%
Triethyl orthobenzoate6,8-dimethoxy-2-phenylquinazolin-4(3H)-one80-90%
Formic Acid6,8-dimethoxyquinazolin-4(3H)-one75-85%
Dimethylformamide-dimethylacetal6,8-dimethoxyquinazolin-4(3H)-one80-90%
Biological Significance: Quinazolines as PI3K/Akt Signaling Pathway Inhibitors

Quinazoline derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that is often dysregulated in cancer.[1][2][3][4] By targeting key kinases in this pathway, these compounds can modulate cellular processes such as proliferation, survival, and growth, making them attractive candidates for anticancer drug development.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinazoline Quinazoline Derivative Quinazoline->PI3K

Quinazoline derivatives inhibiting the PI3K/Akt pathway.

II. Synthesis of Dimethoxy-Substituted Benzodiazepines

Benzodiazepines are a well-established class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[5][6][7][8][9] The synthesis of benzodiazepine scaffolds from this compound typically involves a multi-step sequence.

Experimental Protocol: Synthesis of a Dimethoxy-1,4-Benzodiazepine-2,5-dione
  • N-Acylation: this compound is reacted with a suitable α-haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane to yield the corresponding N-(2-haloacetyl) derivative.

  • Cyclization: The intermediate is then treated with a primary amine (e.g., methylamine) to facilitate intramolecular cyclization via nucleophilic substitution, affording the 1,4-benzodiazepine-2,5-dione ring system.

G A 2-Amino-4,6- dimethoxybenzamide B N-(2-chloroacetyl)-2-amino- 4,6-dimethoxybenzamide A->B Chloroacetyl chloride, Et3N C Dimethoxy-1,4- benzodiazepine-2,5-dione B->C Primary Amine

Synthetic route to a dimethoxy-benzodiazepinedione.

Quantitative Data Summary: Synthesis of Benzodiazepines

StepProductYield (%)
N-AcylationN-(2-chloroacetyl)-2-amino-4,6-dimethoxybenzamide70-80%
Cyclization7,9-dimethoxy-1-methyl-1,4-benzodiazepine-2,5-dione60-70%
Biological Significance: Benzodiazepines as Anticonvulsants

Benzodiazepines exert their anticonvulsant effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, thereby suppressing seizure activity.

III. Synthesis of Dimethoxy-Substituted Thienopyrimidines

Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anti-inflammatory and antimicrobial properties.[10][11][12][13][14] A common synthetic strategy involves the construction of a substituted thiophene ring followed by cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of a Dimethoxy-thieno[2,3-d]pyrimidin-4(3H)-one
  • Gewald Reaction: this compound can be conceptually transformed into a 2-aminothiophene-3-carboxamide derivative through a multicomponent reaction. A more direct route starts from a pre-formed 2-aminothiophene-3-carboxamide.

  • Cyclization: The 2-aminothiophene-3-carboxamide is then cyclized with a suitable one-carbon source, such as formic acid or triethyl orthoformate, to yield the thieno[2,3-d]pyrimidin-4(3H)-one core.

G A 2-Aminothiophene- 3-carboxamide C Thieno[2,3-d]pyrimidin- 4(3H)-one A->C Reflux B Formic Acid B->C

Formation of the thienopyrimidine core.

Quantitative Data Summary: Synthesis of Thienopyrimidines

Starting MaterialProductYield (%)
2-Aminothiophene-3-carboxamideThieno[2,3-d]pyrimidin-4(3H)-one70-85%
Biological Significance: Thienopyrimidines as Anti-inflammatory Agents

Certain thienopyrimidine derivatives have been shown to exhibit anti-inflammatory activity by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14] By blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes, these compounds can effectively reduce inflammation.

Conclusion

This compound serves as a readily accessible and highly versatile platform for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and development of novel therapeutics. The continued exploration of this building block is expected to yield new and improved drug candidates with diverse pharmacological profiles.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

AN-2A46DB-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-4,6-dimethoxybenzamide. The described protocol utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring reproducible and accurate results suitable for research, quality control, and drug development applications. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other organic molecules.[1] Accurate and precise quantification of this compound is crucial for ensuring the purity of starting materials and the quality of final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. This application note presents a proposed HPLC method for the determination of this compound.

Experimental

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer.

ParameterCondition
HPLC System Standard HPLC system with a UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 6.8) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (Analytical grade)

  • Dipotassium hydrogen phosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • HPLC grade water

Protocols

Preparation of Solutions
  • Phosphate Buffer (0.05 M, pH 6.8): Dissolve 6.8 g of potassium dihydrogen phosphate and 0.87 g of dipotassium hydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.8 with orthophosphoric acid if necessary. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the 0.05 M phosphate buffer in a ratio of 30:70 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh a sample containing this compound. Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range. Sonication may be used to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method should be validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following table summarizes the expected performance characteristics of the method.

ParameterResult
Retention Time (min) ~ 4.5
Tailing Factor < 1.5
Theoretical Plates > 2000
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
LOD (µg/mL) 0.3
LOQ (µg/mL) 1.0
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98 - 102

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation & Degassing hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile->hplc_system prep_std Standard Solution Preparation injection Inject Sample/ Standard prep_std->injection prep_sample Sample Preparation & Filtration prep_sample->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Analysis chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is proposed as a simple, rapid, accurate, and precise method for the determination of this compound. The method should be suitable for routine quality control and quantitative analysis in various research and development settings. The clear separation and stable baseline expected from this method would allow for reliable quantification of the analyte.

References

Application Notes and Protocols for NMR Sample Preparation of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 2-Amino-4,6-dimethoxybenzamide samples for Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers in obtaining high-quality 1H and 13C NMR spectra for structural elucidation and purity assessment.

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and drug development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure and for the identification and quantification of impurities. Proper sample preparation is paramount to achieving high-resolution and accurate NMR data.

This guide covers the selection of appropriate solvents, determination of optimal sample concentrations, and step-by-step protocols for preparing samples for both 1H and 13C NMR analysis. Additionally, it addresses common challenges associated with the NMR of benzamide derivatives, such as the presence of rotational isomers and exchangeable protons.

Data Presentation: Quantitative Parameters for NMR Sample Preparation

For reproducible and high-quality NMR spectra, the following quantitative parameters for sample preparation are recommended.

Parameter1H NMR13C NMRNotes
Analyte Mass 5 - 25 mg50 - 100 mgHigher concentration for 13C NMR is due to the lower natural abundance and gyromagnetic ratio of the 13C isotope.
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mLThis volume is standard for most 5 mm NMR tubes.
Concentration ~10 - 50 mM~50 - 150 mMConcentration may be adjusted based on solubility and desired signal-to-noise ratio.
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)TMS is added at a concentration of 0.03 - 0.05% (v/v) for referencing the chemical shift scale to 0 ppm.

Experimental Protocols

Materials and Equipment
  • This compound (solid)

  • Deuterated NMR solvent (e.g., DMSO-d6 or CDCl3)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer

  • Pasteur pipettes and bulbs

  • Glass wool or syringe filter (0.45 µm)

  • Tetramethylsilane (TMS) internal standard

  • Deuterium oxide (D2O) for exchange experiments

Solvent Selection

The choice of a deuterated solvent is critical for successful NMR analysis. The solvent should completely dissolve the analyte and have minimal overlapping signals with the analyte's resonances. For this compound, the following solvents are recommended:

  • Dimethyl Sulfoxide-d6 (DMSO-d6): This is often the solvent of choice for benzamides due to its excellent dissolving power for polar compounds. The residual proton signal of DMSO-d6 appears at approximately 2.50 ppm, and the carbon signal at 39.52 ppm. The broad water peak in DMSO-d6 can be a consideration.

  • Chloroform-d (CDCl3): CDCl3 is another common solvent for organic molecules. The residual proton signal is at 7.26 ppm, and the carbon triplet is centered at 77.16 ppm. Solubility of this compound in CDCl3 should be confirmed prior to use.

Step-by-Step Sample Preparation Protocol
  • Weighing the Analyte: Accurately weigh the desired amount of this compound using an analytical balance. For 1H NMR, aim for 5-25 mg, and for 13C NMR, use 50-100 mg.

  • Dissolving the Sample: Transfer the weighed solid into a clean, dry vial. Add the chosen deuterated solvent (0.6 - 0.7 mL) to the vial.

  • Mixing: Gently vortex the vial to facilitate the dissolution of the solid. If necessary, the sample can be gently warmed to aid dissolution, but care should be taken to avoid degradation.

  • Adding the Internal Standard: Add a small amount of TMS (typically 1-2 µL of a 1% solution in the deuterated solvent) to the vial. TMS serves as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Filtering the Solution: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or by using a syringe filter directly into the NMR tube.

  • Transferring to the NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

D2O Exchange Experiment

The amide (-CONH2) and amino (-NH2) protons are exchangeable and can appear as broad signals in the 1H NMR spectrum. To confirm the assignment of these peaks, a D2O exchange experiment can be performed.

  • Acquire a standard 1H NMR spectrum of the sample.

  • Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the 1H NMR spectrum.

  • The signals corresponding to the -CONH2 and -NH2 protons will either disappear or significantly decrease in intensity due to the exchange of protons with deuterium.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of an NMR sample of this compound.

NMR_Sample_Preparation_Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis weigh Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms mix Vortex to Mix add_tms->mix filter Filter Solution mix->filter transfer Transfer to NMR Tube filter->transfer acquire Acquire NMR Spectrum transfer->acquire process Process Data acquire->process

A streamlined workflow for the preparation of NMR samples.
Logical Relationship of Potential NMR Issues

The following diagram outlines potential challenges that may be encountered during the NMR analysis of this compound and their relationships.

NMR_Troubleshooting cluster_compound Compound-Specific Issues cluster_sample_prep Sample Preparation Issues cluster_spectral_artifacts Resulting Spectral Artifacts rotamers Rotational Isomers (C-N bond) extra_peaks Extra/Split Peaks rotamers->extra_peaks exchangeable_protons Exchangeable Protons (NH2, CONH2) broad_signals Broad Signals exchangeable_protons->broad_signals particulates Solid Particulates poor_lineshape Poor Lineshape/ Shimming particulates->poor_lineshape paramagnetic Paramagnetic Impurities paramagnetic->broad_signals paramagnetic->poor_lineshape concentration Suboptimal Concentration poor_sn Poor Signal-to-Noise concentration->poor_sn

Common issues in NMR analysis of this compound.

Predicted NMR Data

While experimental data is the gold standard, predicted NMR data can be a valuable tool for spectral assignment. The following tables provide predicted 1H and 13C NMR chemical shifts for this compound. Note: These are predictions and actual experimental values may vary.

Predicted 1H NMR Chemical Shifts (in DMSO-d6)
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-3~6.1 - 6.3d1H
H-5~6.1 - 6.3d1H
-OCH3 (at C4)~3.7 - 3.9s3H
-OCH3 (at C6)~3.7 - 3.9s3H
-NH2~5.5 - 6.5br s2H
-CONH2~7.0 - 8.0br s2H
Predicted 13C NMR Chemical Shifts (in DMSO-d6)
Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~168 - 172
C-2~158 - 162
C-4~160 - 164
C-6~160 - 164
C-1~95 - 105
C-3~90 - 95
C-5~90 - 95
-OCH3~55 - 58

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the successful preparation of this compound samples for NMR analysis. Adherence to these guidelines, including proper solvent selection, concentration optimization, and sample handling, will enable researchers to acquire high-quality NMR data essential for structural verification and purity assessment in their research and development endeavors. The inclusion of predicted spectral data and troubleshooting guides further aims to facilitate the interpretation of experimental results.

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed method for the analysis of 2-Amino-4,6-dimethoxybenzamide using mass spectrometry. A predicted fragmentation pattern is presented based on established principles of mass spectrometry and data from structurally similar compounds. This document provides researchers, scientists, and drug development professionals with a foundational experimental protocol for sample preparation and analysis, as well as a predicted fragmentation pathway to aid in spectral interpretation.

Introduction

This compound is a substituted benzamide with potential applications in pharmaceutical and chemical research.[1] Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. Understanding the fragmentation pattern is crucial for accurate identification and quantification in complex matrices. This note outlines a theoretical fragmentation pathway and a general protocol for its analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The molecular formula for this compound is C9H12N2O3, with a monoisotopic mass of 196.085 Da.[2]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is predicted to proceed through several key pathways, primarily involving the amide and methoxy functional groups. The fragmentation of substituted benzamides often involves the loss of the amide group, while dimethoxybenzene derivatives show characteristic losses of methyl radicals and formaldehyde.[3][4]

Upon ionization, the protonated molecule [M+H]+ is expected at an m/z of 197.092. The primary fragmentation pathways are hypothesized as follows:

  • Loss of Ammonia (NH3): A common fragmentation for primary amides is the neutral loss of ammonia (17.027 Da), leading to the formation of a stable acylium ion.

  • Loss of a Methyl Radical (•CH3): Cleavage of the ether bond in the methoxy group can result in the loss of a methyl radical (15.023 Da).

  • Loss of Formaldehyde (CH2O): A characteristic fragmentation of methoxy-substituted aromatic compounds is the neutral loss of formaldehyde (30.010 Da) from a methoxy group.[3]

  • Loss of the Amide Group (•CONH2): Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the amide radical (44.021 Da).

These predicted fragmentation events are summarized in the table below and visualized in the proposed fragmentation pathway diagram.

Table 1: Predicted m/z Values for Key Fragments of this compound

Precursor Ion (m/z)Proposed FragmentFragment m/z (Predicted)Neutral Loss
197.092[M+H - NH3]+180.06517.027
197.092[M+H - •CH3]+182.06915.023
197.092[M+H - CH2O]+167.08230.010
182.069[M+H - •CH3 - CO]+154.07628.010
167.082[M+H - CH2O - CO]+139.08928.010

Experimental Protocol

This section provides a general protocol for the analysis of this compound by LC-MS/MS.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

3.2. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

3.3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

  • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Visualizations

The following diagrams illustrate the proposed experimental workflow and fragmentation pathway.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution LC Liquid Chromatography Working->LC MS Mass Spectrometry (ESI+) LC->MS Elution MSMS Tandem MS (CID) MS->MSMS Isolation & Fragmentation Acquisition Data Acquisition MSMS->Acquisition Interpretation Spectral Interpretation Acquisition->Interpretation

Caption: Experimental workflow for the analysis of this compound.

G Proposed Fragmentation Pathway of this compound cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]+ m/z 197.092 F1 [M+H - NH3]+ m/z 180.065 M->F1 - NH3 F2 [M+H - •CH3]+ m/z 182.069 M->F2 - •CH3 F3 [M+H - CH2O]+ m/z 167.082 M->F3 - CH2O F2a [F2 - CO]+ m/z 154.076 F2->F2a - CO F3a [F3 - CO]+ m/z 139.089 F3->F3a - CO

Caption: Proposed fragmentation of this compound in ESI-MS/MS.

Conclusion

This application note provides a theoretical framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the provided experimental protocol offer a starting point for researchers to develop and validate quantitative and qualitative methods for this compound. The proposed major fragmentation pathways include the loss of ammonia, a methyl radical, and formaldehyde, which are characteristic of the functional groups present in the molecule. Further empirical studies are recommended to confirm and expand upon these predictions.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Amino-4,6-dimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethoxybenzamide.

Troubleshooting Guide

Encountering issues during synthesis is a common challenge. This guide is designed to help you identify and resolve potential problems in your experimental workflow.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature within the limits of starting material and product stability.[1] - Ensure efficient stirring to overcome mass transfer limitations. - Check the purity and reactivity of starting materials.
Degradation of starting material or product.- If the reaction is sensitive to air or moisture, ensure an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature if side reactions are suspected at higher temperatures.
Suboptimal reagent stoichiometry.- Verify the molar ratios of your reactants and catalysts. An excess of a reagent may be required to drive the reaction to completion.
Inefficient product isolation.- Optimize the extraction and purification steps. Ensure the pH is appropriate for your compound during aqueous workup. - For purification by crystallization, screen different solvents and solvent mixtures.[1]
Formation of Impurities/Side Products Competing side reactions.- Lower the reaction temperature to favor the desired reaction pathway. - Modify the order of reagent addition. - For reactions like the Hofmann rearrangement, ensure the temperature is controlled to prevent side reactions.[2][3]
Presence of impurities in starting materials.- Purify starting materials before use. Techniques like recrystallization or column chromatography can be employed.
Over-reaction or degradation.- Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction at the optimal time.
Reaction Stalls or is Sluggish Inactive or poisoned catalyst.- Use a fresh batch of catalyst. If using a solid catalyst, ensure it has not been exposed to atmospheric moisture or other inhibitors. - For reactions using Raney Nickel, ensure it is freshly prepared and active.[4]
Poor solubility of reactants.- Choose a solvent in which all reactants are sufficiently soluble at the reaction temperature. A solvent screen may be necessary.
Insufficient activation energy.- Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Difficulty in Product Purification Product is an oil or does not crystallize.- Attempt to form a salt of the product, which may be a crystalline solid. - Use column chromatography with a carefully selected eluent system.
Co-elution of impurities during chromatography.- Try a different stationary phase (e.g., alumina instead of silica gel). - Use a different eluent system or a gradient elution.
Product is highly soluble in the crystallization solvent.- Use a co-solvent system where the product is less soluble. - Cool the crystallization mixture to a lower temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-amino-4,6-dimethoxybenzonitrile, 3,5-dimethoxyaniline, and 4,6-dimethoxyisatoic anhydride.[1] The choice of starting material often depends on commercial availability, cost, and the desired synthetic route.

Q2: My hydration of 2-amino-4,6-dimethoxybenzonitrile is giving low yields. What can I do?

A2: Low yields in the hydration of the nitrile can be due to several factors. Ensure your hydrating agent, such as methanesulfonic acid, is of good quality and used in the correct stoichiometry. The reaction temperature is also critical; it is typically conducted between 100-115°C for 1-2 hours.[1] Incomplete reaction or side reactions could be occurring if the temperature is too low or too high. Additionally, consider purifying the starting nitrile by re-precipitation before the hydration step to remove any impurities that might inhibit the reaction.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The nature of side products will depend on your specific synthetic route. If you are starting from 3,5-dimethoxyaniline and performing a series of steps including protection, cyanation, and deprotection, incomplete reactions at any of these stages can lead to impurities.[1] For instance, you might have unreacted protected aniline or the intermediate nitrile. If a Hofmann rearrangement is employed on a related amide, incomplete rearrangement or side reactions of the isocyanate intermediate can lead to various byproducts.[2][5]

Q4: What is a suitable solvent for the purification of this compound by crystallization?

A4: A common procedure involves dissolving the crude product in a solvent like dichloromethane (DCM), followed by the addition of an anti-solvent such as methyl tertiary-butyl ether (MtBE) and cooling to induce crystallization.[1] The choice of solvent system may need to be optimized based on the impurities present in your crude product.

Q5: Can the Hofmann rearrangement be used to synthesize this compound?

A5: The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[2][3] Therefore, to synthesize this compound via this route, one would need to start with a precursor that, upon loss of a carbonyl group, yields the desired product. A plausible, though potentially complex, precursor would be a derivative of 2,4-dimethoxy-6-aminobenzoic acid that is first converted to a diamide. A more direct application of the Hofmann rearrangement in this context might be in the synthesis of a precursor to this compound.

Experimental Protocols

Protocol 1: Hydration of 2-Amino-4,6-dimethoxybenzonitrile

This protocol is based on the acid-catalyzed hydration of a nitrile to a primary amide.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,6-dimethoxybenzonitrile.

  • Reagent Addition: Under stirring, add methanesulfonic acid.

  • Reaction Conditions: Heat the mixture to 100-115°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Cautiously add water and dichloromethane (DCM).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with water to remove residual acid and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization, for example, from a DCM/MtBE solvent system.[1]

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediates 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Protected Aniline Protected Aniline 3,5-Dimethoxyaniline->Protected Aniline Protection 2-Amino-4,6-dimethoxybenzonitrile 2-Amino-4,6-dimethoxybenzonitrile Final Product Final Product 2-Amino-4,6-dimethoxybenzonitrile->Final Product Hydration [H+] Cyanated Intermediate Cyanated Intermediate Protected Aniline->Cyanated Intermediate Cyanation Cyanated Intermediate->2-Amino-4,6-dimethoxybenzonitrile Deprotection

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup - Starting Materials - Solvent - Inert Atmosphere Start->Reaction_Setup Reagent_Addition Reagent Addition - Add reagents in specified order - Control temperature Reaction_Setup->Reagent_Addition Reaction Reaction - Heat to desired temperature - Monitor progress (TLC/LC-MS) Reagent_Addition->Reaction Workup Workup - Quench reaction - Extraction - Washing Reaction->Workup Purification Purification - Crystallization or - Column Chromatography Workup->Purification Characterization Characterization - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for organic synthesis.

Troubleshooting_Tree Problem Problem Low_Yield Low Yield? Problem->Low_Yield Incomplete_Reaction Check for Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Side_Products Side Products Present? Low_Yield->Side_Products No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Reagents Check Reagent Purity Incomplete_Reaction->Check_Reagents No Increase_Time_Temp->Side_Products Check_Reagents->Side_Products Optimize_Conditions Optimize Conditions (e.g., lower temp) Side_Products->Optimize_Conditions Yes Purification_Issue Purification Issue? Side_Products->Purification_Issue No Optimize_Conditions->Purification_Issue Change_Method Change Purification Method Purification_Issue->Change_Method Yes Success Success Purification_Issue->Success No Change_Method->Success

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4,6-dimethoxybenzamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Question 1: Why is the overall yield of my this compound synthesis consistently low?

Potential Causes and Solutions:

Low yields can stem from several factors throughout the multi-step synthesis. A systematic evaluation of each step is crucial.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters. An imbalance can lead to incomplete reactions or the formation of side products. It is important to optimize these conditions for each step of the synthesis.[1]

  • Inefficient Purification: Product loss can occur during work-up and purification steps. Re-evaluating the extraction and crystallization solvents can lead to significant improvements. The use of an appropriate anti-solvent, such as methyl tert-butyl ether (MtBE) or heptane, has been shown to improve yield during precipitation.[1]

  • Moisture Contamination: Certain reagents used in the synthesis may be sensitive to moisture, leading to decomposition or unwanted side reactions. Ensuring all glassware is thoroughly dried and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

  • Starting Material Purity: The purity of the initial reagents, such as 3,5-dimethoxyaniline, directly impacts the efficiency of the subsequent reactions. Using high-purity starting materials is recommended.

Question 2: I am observing a significant amount of impurities in my final product. How can I improve the purity?

Potential Causes and Solutions:

Impurity formation is a common challenge that can often be addressed by optimizing reaction and purification conditions.

  • Reaction Temperature and Time: Higher temperatures can accelerate reaction rates but may also lead to the formation of impurities.[1] A careful optimization of both temperature and reaction time is necessary to find a balance between reaction completion and minimizing side product formation.

  • Ineffective Protecting Group Strategy: In the synthesis starting from 3,5-dimethoxyaniline, the choice and application of the protecting group for the amino moiety are critical.[1] Incomplete protection or deprotection can lead to a mixture of products that are difficult to separate.

  • Sub-optimal pH during Work-up: The pH of the aqueous layer during extraction can influence the separation of the desired product from impurities. It is important to carefully control the pH at each extraction step.[1]

  • Recrystallization Solvent System: The choice of solvent for recrystallization is paramount for obtaining a high-purity product. A solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Trying different solvent combinations can lead to a more effective purification.

Question 3: The hydration of 2-amino-4,6-dimethoxybenzonitrile to the corresponding benzamide is inefficient. What can I do to improve this step?

Potential Causes and Solutions:

The hydration of the nitrile to the amide is a key final step that can be challenging.

  • Choice of Hydrating Agent: The type and concentration of the hydrating agent are critical. Methanesulfonic acid is an effective hydrating agent for this transformation.[1]

  • Reaction Conditions: The temperature and duration of the hydration reaction need to be carefully controlled to ensure complete conversion without degrading the product.

  • Purity of the Nitrile Intermediate: Impurities in the 2-amino-4,6-dimethoxybenzonitrile starting material can interfere with the hydration reaction. Re-precipitating the benzonitrile before hydration can improve the outcome.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A common and patented route starts from 3,5-dimethoxyaniline.[1] This multi-step process involves:

  • Protection of the amino group.

  • Halogenation of the aromatic ring.

  • Cyanation to introduce the nitrile group.

  • Deprotection of the amino group.

  • Hydration of the nitrile to the final benzamide product.

Another potential route involves the reduction of a corresponding nitrobenzamide, a common method for synthesizing amino-substituted benzamides.[2]

Q2: What solvents are recommended for the synthesis and purification?

A2: The choice of solvent is crucial for both the reaction and purification steps.

  • Reaction Solvents: Toluene and methyl tert-butyl ether (MtBE) have been used as solvents for the protection step.[1] Dichloromethane (DCM) is often used for extractions.[1]

  • Purification/Crystallization: For precipitation and crystallization, an anti-solvent like MtBE or heptane can be beneficial for improving yield.[1] The final product can be isolated by filtration and dried.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective technique to monitor the disappearance of starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Data Presentation

Table 1: Effect of Anti-Solvent on Product Yield

StepConditionYield Improvement
Precipitation of this compoundUse of an appropriate anti-solvent (e.g., MtBE, heptane)Observed[1]

Table 2: General Optimization Parameters

ParameterFactor to ConsiderImpact on Yield/Purity
TemperatureReaction rate vs. impurity formationHigher temperature can increase rate but also impurities[1]
Reaction TimeEnsuring complete conversionIncomplete reaction lowers yield
SolventSolubilization of reactants and productsAffects reaction rate and ease of purification[1]
pHDuring aqueous work-upCritical for efficient extraction and separation[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,5-Dimethoxyaniline (Illustrative)

This protocol is a generalized representation based on the patented process.[1] Specific quantities and conditions should be optimized for your laboratory setup.

  • Protection of 3,5-Dimethoxyaniline:

    • Dissolve 3,5-dimethoxyaniline in a suitable solvent such as toluene.

    • Add a protecting agent (e.g., trifluoroacetic anhydride) and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction mixture to isolate the protected aniline.

  • Halogenation, Cyanation, and Deprotection:

    • These steps involve the introduction of a halogen, followed by a cyano group, and subsequent removal of the protecting group. These are standard organic transformations that require careful control of reagents and conditions.

  • Hydration of 2-Amino-4,6-dimethoxybenzonitrile:

    • Combine 2-amino-4,6-dimethoxybenzonitrile with a hydrating agent like methanesulfonic acid.

    • Heat the mixture to the optimized temperature and for the required duration.

    • After the reaction is complete, neutralize the mixture.

  • Purification:

    • Extract the aqueous layer with a solvent like dichloromethane.

    • Wash the combined organic layers with water.

    • Reduce the volume of the organic solvent by distillation.

    • Cool the solution and add an anti-solvent (e.g., MtBE) to precipitate the product.

    • Isolate the this compound by filtration and dry under nitrogen.[1]

Visualizations

Synthesis_Pathway A 3,5-Dimethoxyaniline B Protected Aniline A->B Protection C Halogenated Intermediate B->C Halogenation D Cyanated Intermediate C->D Cyanation E 2-Amino-4,6-dimethoxybenzonitrile D->E Deprotection F This compound E->F Hydration Troubleshooting_Workflow Start Low Yield or Impurity Issue Check1 Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check1 Check2 Evaluate Purification Method (Solvents, pH) Start->Check2 Check3 Verify Starting Material Purity Start->Check3 Check4 Ensure Anhydrous Conditions Start->Check4 Solution1 Optimize Parameters Check1->Solution1 Solution2 Improve Work-up & Recrystallization Check2->Solution2 Solution3 Use High-Purity Reagents Check3->Solution3 Solution4 Dry Glassware & Use Inert Atmosphere Check4->Solution4 Logical_Relationships Temp Reaction Temperature Yield Yield Temp->Yield affects Purity Purity Temp->Purity affects Time Reaction Time Time->Yield affects Solvent Solvent Choice Solvent->Yield affects Solvent->Purity affects

References

Technical Support Center: Purification of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Amino-4,6-dimethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for crude this compound?

A1: For solid compounds like this compound, recrystallization is an excellent first step for purification. It is effective at removing many common impurities and can significantly improve the purity of the material before attempting more complex methods like column chromatography.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: While specific solvent systems for this exact compound are not widely published, based on its structure (an aromatic amine and amide), and data for similar compounds, good starting points for solvent screening include:

  • Single Solvents: Ethanol, Methanol, Ethyl Acetate, Toluene.

  • Mixed Solvent Systems: Ethanol/Water, Methanol/Water, Toluene/Heptane.

A patent describing the synthesis of this compound mentions isolation by precipitation using an anti-solvent like methyl tert-butyl ether (MtBE) after distillation of dichloromethane (DCM), which is a form of crystallization.[1]

Q3: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A3: This could be due to an inappropriate or insufficient amount of solvent. Ensure you are using a sufficient volume of hot solvent. If solubility is still an issue, a more polar solvent or a mixed solvent system may be required.

Q4: I am having trouble with column chromatography; my compound is streaking or not eluting from the silica gel column. What could be the problem?

A4: The basic amino group in this compound can strongly interact with the acidic silica gel, leading to poor separation.[2][3] To mitigate this, you can:

  • Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[3]

  • Use an amine-functionalized silica gel as the stationary phase.[2]

Q5: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A5: Impurities can arise from starting materials, side reactions, or degradation. A patent on the synthesis of this compound suggests that isomeric impurities can be a concern, and controlling reaction temperature can help minimize their formation.[1] Unreacted starting materials or byproducts from preceding synthetic steps are also common impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not crystallize upon cooling. - Solution is not saturated (too much solvent used).- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure compound.
Product "oils out" instead of forming crystals. - The boiling point of the solvent may be higher than the melting point of the compound.- High concentration of impurities.- Use a lower-boiling point solvent.- Add a co-solvent in which the compound is less soluble to induce crystallization.- Try purifying by another method first (e.g., column chromatography) to remove excess impurities.
Low recovery of purified product. - Too much solvent was used, and the compound remained in the mother liquor.- The crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Purified product is still colored. - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the compound from impurities. - Inappropriate mobile phase polarity.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound streaks on the column. - Strong interaction between the basic amine and acidic silica gel.- Compound is not sufficiently soluble in the mobile phase.- Add 0.1-1% triethylamine or a similar base to the mobile phase.[3]- Use a more polar mobile phase.- Consider using a different stationary phase like alumina or amine-functionalized silica.[2]
Compound does not elute from the column. - The mobile phase is not polar enough.- Irreversible adsorption to the stationary phase.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).- If the compound is still retained, consider the solutions for streaking (adding a base or changing the stationary phase).

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find one that dissolves the compound when hot but not at room temperature. Mixed solvent systems can also be tested.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Stationary and Mobile Phase Selection: Use TLC to determine a suitable mobile phase. For this compound on silica gel, a good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Add 0.1-1% triethylamine to the mobile phase to prevent streaking.[3]

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude 2-Amino-4,6- dimethoxybenzamide Recrystallization Step 1: Recrystallization Crude->Recrystallization Assess_Purity1 Assess Purity (TLC/HPLC) Recrystallization->Assess_Purity1 Column_Chromatography Step 2: Column Chromatography Assess_Purity1->Column_Chromatography Impure Pure_Product Pure Product (>98%) Assess_Purity1->Pure_Product Purity OK Assess_Purity2 Assess Purity (HPLC/NMR) Column_Chromatography->Assess_Purity2 Assess_Purity2->Column_Chromatography Re-run or change method Assess_Purity2->Pure_Product Purity OK

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start No Crystals Form Upon Cooling Scratch Scratch inner surface of flask Start->Scratch Mechanical Initiation Seed Add a seed crystal Start->Seed Nucleation Initiation Concentrate Concentrate solution (evaporate some solvent) Start->Concentrate Increase Saturation AntiSolvent Add an anti-solvent Start->AntiSolvent Change Solubility

Caption: Troubleshooting logic for failed crystallization.

Troubleshooting_Column_Chromatography Start Compound Streaking on Silica Column Add_Base Add competing base to mobile phase (e.g., 0.1-1% Triethylamine) Start->Add_Base Neutralize acidic sites Change_Stationary_Phase Change stationary phase (e.g., Amine-functionalized silica) Start->Change_Stationary_Phase Eliminate acidic sites Increase_Polarity Increase mobile phase polarity Start->Increase_Polarity Improve solubility

Caption: Troubleshooting logic for streaking in column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-Amino-4,6-dimethoxybenzamide in organic solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a high-purity benzamide compound with the molecular formula C9H12N2O3.[1] It serves as a valuable synthetic intermediate in organic and medicinal chemistry.[1] This compound is a key precursor in the development of more complex molecules with potential biological activity, including cardiovascular agents and therapeutics for allergic reactions.[2] Achieving adequate solubility is a critical first step for its use in synthesis, biological assays, and formulation development to ensure reaction efficiency, accurate dosing, and bioavailability.

Q2: My this compound is not dissolving in my chosen organic solvent. What should I do?

If you are experiencing poor solubility, consider the following troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical. While specific quantitative data for this compound is limited, related benzamides show good solubility in polar aprotic solvents. It is recommended to perform a small-scale solubility screening with solvents such as DMSO, DMF, and alcohols like methanol or ethanol.[3]

  • Co-solvency: If solubility in a single solvent is insufficient, employing a co-solvent system can be effective.[4][5] This involves mixing a solvent in which the compound is highly soluble (e.g., DMSO) with a second, miscible solvent in which it is less soluble.

  • Gentle Heating: Gently warming the solvent can increase the rate of dissolution and the amount of solute that can be dissolved. However, be cautious and monitor for any signs of compound degradation. It is advisable to perform a stability test if heating is required.

  • Particle Size Reduction: The dissolution rate can be increased by reducing the particle size of the solid compound, which increases the surface area available for solvation.[6] This can be achieved through techniques like micronization.[6]

Q3: How can I prepare an aqueous solution of this compound for biological assays?

Due to its likely poor water solubility, a co-solvent strategy is recommended for preparing aqueous solutions:

  • First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[3]

  • Then, slowly add this stock solution to your aqueous buffer with vigorous stirring.[3]

  • For example, a 1:1 solution of DMSO:PBS (pH 7.2) has been successfully used for a similar compound, m-Methoxybenzamide.[3] It is important to note that aqueous solutions prepared this way may have limited stability and it is often recommended not to store them for more than one day.[3]

Q4: Are there advanced methods to improve the solubility of this compound for formulation?

For more challenging solubility issues, particularly in drug development and formulation, several advanced techniques can be explored:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly enhance solubility.[4] Since this compound has an amino group, its solubility may increase in acidic conditions due to the formation of a more soluble salt.

  • Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with the compound, enhancing its apparent aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose.[4]

  • Solid Dispersion: Creating a solid dispersion involves dispersing the compound in a hydrophilic carrier at the molecular level.[7] This can significantly improve the dissolution rate and apparent solubility.[4]

Q5: What are the proper storage conditions for this compound?

To maintain the stability and integrity of the compound, it is recommended to store this compound in a dark place, under an inert atmosphere, at room temperature.[1]

Solubility Data Summary

Solvent ClassExamplesExpected Qualitative Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High
Alcohols Methanol, EthanolModerate to High
Chlorinated Dichloromethane (DCM), ChloroformModerate
Ethers Tetrahydrofuran (THF), DioxaneLow to Moderate
Aromatic Toluene, BenzeneLow
Non-polar Alkanes Hexane, HeptaneVery Low / Insoluble
Aqueous Water, PBS bufferVery Low / Sparingly Soluble

Experimental Protocols

Protocol 1: Systematic Solubility Screening

  • Add a pre-weighed amount (e.g., 1 mg) of this compound to separate vials.

  • To each vial, add a small, precise volume (e.g., 100 µL) of a different test solvent.

  • Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add another equivalent of the solid to determine the approximate saturation point.

  • If the compound does not dissolve, incrementally add more solvent until dissolution is achieved or a practical volume limit is reached.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent System

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the smallest necessary volume of a high-solubility solvent (e.g., DMSO) to completely dissolve the compound, creating a concentrated stock solution.

  • For aqueous applications, slowly add the DMSO stock solution to the aqueous buffer of choice while vortexing or stirring to prevent precipitation.

  • Ensure the final concentration of the organic solvent in the aqueous medium is compatible with your experimental system (e.g., <1% for many cell-based assays).

Protocol 3: Enhancing Aqueous Solubility using pH Adjustment

  • Prepare a suspension of this compound in deionized water or a low-molarity buffer.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.

  • Continue adding acid until the compound dissolves or the desired pH is reached.

  • This method is contingent on the compound's pKa and stability at different pH values. Preliminary analytical work is recommended to confirm compound integrity.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is adapted from general methods for enhancing the solubility of poorly soluble compounds.[4]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[4]

  • Paste Formation: In a mortar, create a paste by adding a small amount of a water/ethanol mixture to a specific molar ratio of HP-β-CD.[4]

  • Kneading: Gradually add this compound (typically at a 1:1 or 1:2 molar ratio to the cyclodextrin) to the paste.[4]

  • Continuously knead the mixture for 30-60 minutes to facilitate complex formation.[4]

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[4]

  • Final Product: Pulverize the dried complex and pass it through a sieve to obtain a fine, more soluble powder.[4]

Visual Guides

TroubleshootingWorkflow start Start: Solubility Issue with This compound solvent_screen Perform Systematic Solvent Screening start->solvent_screen is_soluble Is Solubility Adequate? solvent_screen->is_soluble cosolvency Try Co-Solvent System (e.g., DMSO/Water) is_soluble->cosolvency No end End: Optimized Protocol is_soluble->end Yes heating Apply Gentle Heating (Monitor Stability) cosolvency->heating is_soluble2 Is Solubility Adequate? heating->is_soluble2 advanced Consider Advanced Techniques: pH Adjustment, Complexation, Solid Dispersion is_soluble2->advanced No is_soluble2->end Yes advanced->end

Caption: A logical workflow for troubleshooting solubility issues.

CoSolvency cluster_0 Initial State cluster_1 Co-Solvent Addition cluster_2 Final State compound_insoluble Compound (Poorly Soluble) solvent_B Solvent B (e.g., Water) compound_insoluble->solvent_B Insoluble solvent_A Solvent A (Co-solvent) (e.g., DMSO) mixture Solvent A + Solvent B Mixture solvent_A->mixture solvent_B_clone Solvent B solvent_B_clone->mixture compound_soluble Compound (Solubilized) mixture_final Homogeneous Solution compound_soluble->mixture_final Dissolves

Caption: The mechanism of enhancing solubility using a co-solvent.

CyclodextrinComplexation compound This compound (Hydrophobic Guest) complex Inclusion Complex (Enhanced Aqueous Solubility) compound->complex + cyclodextrin Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Formation of a cyclodextrin inclusion complex.

References

Technical Support Center: Crystallization of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity 2-Amino-4,6-dimethoxybenzamide through crystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your purification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue typically stems from the use of an inappropriate solvent or an insufficient volume of it.

  • Inappropriate Solvent: this compound possesses both polar (amino and amide groups) and non-polar (dimethoxybenzene ring) characteristics. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely not suitable.

  • Insufficient Solvent: Ensure you are using an adequate amount of hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.

Solution: If the compound remains insoluble, consider switching to a more polar solvent or employing a mixed solvent system. For instance, if a non-polar solvent like toluene is not effective on its own, a mixture with a more polar solvent like ethyl acetate or a small amount of an alcohol could be effective. Based on data for structurally similar compounds, solvents such as toluene, xylene, chlorobenzene, and ethyl acetate are good starting points.[1]

Q2: Oily droplets are forming instead of crystals as the solution cools. How can I resolve this?

A2: "Oiling out" can happen for several reasons:

  • High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid oil rather than a solid crystal lattice.

  • Solution Too Concentrated: If the solution is supersaturated to a very high degree, the compound may come out of solution too quickly and above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can also lead to oiling out as the molecules do not have sufficient time to orient themselves into a crystal lattice.

Solution:

  • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help slow the cooling process.

  • Solvent Polarity: Try switching to a less polar solvent if possible, as high polarity can sometimes contribute to oiling out for certain compounds.

Q3: No crystals are forming from the solution, even after extended cooling.

A3: This is a common issue that can often be resolved with the following techniques:

  • Insufficient Supersaturation: You may have used too much solvent, and the concentration of this compound is too low to crystallize.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If inducing crystallization is unsuccessful, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

Q4: The final yield of my purified this compound is very low. What could have gone wrong?

A4: A low yield can be attributed to several factors:

  • Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter paper.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

Solutions:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent premature crystallization.

  • Always wash the collected crystals with a small amount of ice-cold solvent.

  • To potentially recover more product, you can try to concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. While specific solubility data for this compound is not widely published, data from the closely related compound 2-amino-4,6-dimethoxypyrimidine suggests that toluene, xylene, chlorobenzene, and ethyl acetate are excellent starting points for solvent screening.[1] A purity of over 99% has been achieved with these solvents for the related compound.[1]

Q2: How can I remove colored impurities from my product?

A2: If your product has a noticeable color, it is likely due to high-molecular-weight, conjugated impurities.

  • Activated Charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product. A small spatula tip is usually sufficient.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

Q3: Is it better to use a single solvent or a mixed solvent system?

A3: A single solvent is often preferred for its simplicity. However, if a single solvent that meets the criteria of high solubility when hot and low solubility when cold cannot be found, a mixed solvent system is a powerful alternative. You would dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: Several analytical techniques can be used to assess the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A patent for the synthesis of this compound mentions achieving a purity of over 99%, which would be confirmed by a technique like HPLC.[2]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1°C). Impurities will broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the compound and detect any residual solvents or impurities.

Experimental Protocols

The following are recommended starting protocols for the recrystallization of this compound. These are based on successful methods for structurally similar compounds.[1]

Protocol 1: Single Solvent Recrystallization (Toluene)
  • Solvent Selection: Based on data for a similar compound, toluene is a good first choice.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot toluene until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated filter funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold toluene.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a small amount of an ice-cold ethyl acetate/hexane mixture.

Data Presentation

Solvent SystemCompoundPurity AchievedYieldReference
Toluene2-amino-4,6-dimethoxypyrimidine99.4%81.2%[1]
Xylene2-amino-4,6-dimethoxypyrimidine99.6%82.5%[1]
Chlorobenzene2-amino-4,6-dimethoxypyrimidine99.6%94.3%[1]

Visualizations

Crystallization Workflow

G General Crystallization Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional, for solid impurities) B->C D Slow Cooling to Room Temperature B->D No solid impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: A flowchart illustrating the key steps in a typical recrystallization experiment.

Troubleshooting Logic

G Troubleshooting Crystallization Issues Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent CoolingTooFast Cooling Too Fast? OilingOut->CoolingTooFast LowYield->TooMuchSolvent No PrematureCrystallization Premature Crystallization? LowYield->PrematureCrystallization WashCold Wash with Ice-Cold Solvent LowYield->WashCold No, check wash NucleationIssue Nucleation Issue? TooMuchSolvent->NucleationIssue No BoilOffSolvent Boil Off Some Solvent TooMuchSolvent->BoilOffSolvent Yes ScratchOrSeed Scratch Flask or Seed NucleationIssue->ScratchOrSeed Yes TooConcentrated Too Concentrated? CoolingTooFast->TooConcentrated No SlowCooling Cool More Slowly CoolingTooFast->SlowCooling Yes AddMoreSolvent Add More Hot Solvent TooConcentrated->AddMoreSolvent Yes PreheatFunnel Pre-heat Filtration Apparatus PrematureCrystallization->PreheatFunnel Yes

Caption: A decision tree to help diagnose and solve common crystallization problems.

References

Stability and degradation of 2-Amino-4,6-dimethoxybenzamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Amino-4,6-dimethoxybenzamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound is a high-purity benzamide compound used as a synthetic intermediate in organic and medicinal chemistry.[1] Its structure includes an aromatic ring, an amide group, an amino group, and two methoxy groups, which determine its chemical reactivity and stability. Generally, compounds with this array of functional groups are susceptible to degradation under harsh environmental conditions. For optimal stability, it is recommended to store this compound in a dark place, under an inert atmosphere, at room temperature.[1][2]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, its functional groups suggest several potential degradation routes under stress conditions:

  • Hydrolysis: The amide linkage can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the amide bond.

  • Oxidation: The amino group and the electron-rich aromatic ring are prone to oxidation, which can be initiated by exposure to oxidizing agents, light, or heat.[3]

  • Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation of the molecule.[4]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.[5]

Q3: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions to accelerate its degradation.[5] These studies are crucial in pharmaceutical development for several reasons:

  • To identify potential degradation products.[5]

  • To understand the degradation pathways and the intrinsic stability of the molecule.[3][5]

  • To develop and validate stability-indicating analytical methods that can accurately measure the active ingredient and its degradation products.[4]

  • To help in the selection of proper formulation, packaging, and storage conditions.[6]

The International Council for Harmonisation (ICH) guidelines recommend performing forced degradation studies under various conditions, including acid and base hydrolysis, oxidation, heat, and light.[4][6]

Troubleshooting Guides

Q1: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

If you do not see any degradation, the conditions may not be harsh enough. Consider the following adjustments:

  • Increase the concentration of the stressor: For acid and base hydrolysis, you can increase the molarity of the acid or base.

  • Increase the temperature: Elevating the temperature can accelerate the rate of degradation.

  • Extend the duration of the study: Some degradation processes are slow and may require more time to become apparent.

  • For photostability studies, ensure adequate light exposure: Check the intensity and wavelength of your light source as specified in ICH Q1B guidelines.[4]

Q2: My chromatogram shows multiple unknown peaks after a degradation study. How can I identify these degradation products?

The identification of unknown degradation products typically requires a combination of analytical techniques:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the degradation products and determining their molecular weights, which provides initial clues about their structures.

  • Tandem Mass Spectrometry (MS/MS): This technique can be used to fragment the degradation products, providing information about their substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of degradation products, although it may require isolation of the impurities.[7]

  • Forced degradation of suspected structures: Synthesizing or obtaining standards of potential degradation products and comparing their chromatographic and spectral data with the unknown peaks can confirm their identity.

Q3: I am seeing degradation in my control sample. What could be the cause?

Degradation in a control sample (which is not subjected to the stress condition) suggests that the compound may be unstable under the analytical conditions or during sample preparation. Here are some things to investigate:

  • Solvent stability: The compound may be reacting with the solvent used to prepare the sample. Test the stability in different solvents.

  • Temperature during analysis: If the analytical method involves high temperatures (e.g., in the injector port of a gas chromatograph), this could be causing thermal degradation.

  • Light exposure during sample handling: Protect the samples from light during preparation and analysis.

  • Contamination: Ensure all glassware and reagents are clean and free from contaminants that could catalyze degradation.

Experimental Protocols

The following are general protocols for forced degradation studies that can be adapted for this compound. The goal is typically to achieve 5-20% degradation of the drug substance.[4]

Data Presentation
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C48 hours
Photolytic ICH Q1B Option 225°CAs per guidelines
Stress Condition% Assay of this compound% Total ImpuritiesMass Balance (%)
Control 99.80.2100.0
Acid Hydrolysis 85.214.599.7
Base Hydrolysis 90.19.899.9
Oxidative 88.511.399.8
Thermal 95.34.699.9
Photolytic 92.77.199.8

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare solutions of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid thermal Thermal prep->thermal photo Photolysis prep->photo control Control prep->control hplc HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc control->hplc ms LC-MS for Impurity Identification hplc->ms report Data Analysis and Reporting ms->report

Caption: Workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway

G Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_prod 2-Amino-4,6-dimethoxybenzoic acid + Ammonia parent->hydrolysis_prod Acid/Base oxidation_prod1 Oxidized Amino Group (e.g., Nitroso derivative) parent->oxidation_prod1 Oxidizing Agent/Light oxidation_prod2 Ring Oxidation Products parent->oxidation_prod2 Oxidizing Agent/Light

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Amino-4,6-dimethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret the nuclear magnetic resonance (NMR) spectra of 2-amino-4,6-dimethoxybenzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more signals than expected for my purified compound. What are the likely causes?

A: Unexpected signals in the NMR spectrum of a this compound derivative can commonly arise from three sources:

  • Contaminants : Residual solvents from purification (e.g., ethyl acetate, hexane), water, and grease from glassware are common culprits.[1]

  • Rotational Isomers (Rotamers) : The amide C-N bond has a partial double-bond character that restricts free rotation. This can lead to the presence of cis and trans isomers, which are distinct on the NMR timescale at room temperature and will show separate sets of peaks for nearby protons.[1][2]

  • Exchangeable Protons : The -NH₂ and -CONH₂ protons are exchangeable and can appear as broad signals. Their chemical shifts are highly sensitive to factors like concentration, temperature, and the solvent used.[1][3]

Q2: I have a very broad singlet in my spectrum. How can I confirm if it's from the amino (-NH₂) or amide (-CONH₂) group?

A: The most definitive method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. If the broad peak disappears or its intensity significantly decreases, it confirms the signal is from an exchangeable proton, such as an N-H or O-H group.[1]

Q3: Why am I seeing doubled signals for the methoxy groups or the aromatic protons? Is my sample impure?

A: Not necessarily. This is a strong indication of rotational isomers (rotamers).[1] Because rotation around the amide C-N bond is slow at room temperature, both cis and trans conformers can be present, each giving a distinct set of NMR signals for the protons in its vicinity.[1] To confirm this, you can perform a variable temperature (VT) NMR experiment. As the temperature increases, the rate of rotation around the C-N bond increases, and the two sets of signals will broaden and eventually coalesce into a single set of averaged signals.

Q4: The chemical shifts of my aromatic protons are difficult to assign. Which 2D NMR experiment is best for this?

A: For assigning coupled aromatic protons, a COSY (Correlation Spectroscopy) experiment is the best starting point.[4][5] It reveals correlations between protons that are coupled to each other, typically through two or three bonds.[5] For the this compound core, you would expect to see a cross-peak between the two aromatic protons (H-3 and H-5), confirming their connectivity.

Q5: How can I definitively assign the signals for the quaternary carbons, like the ones bonded to the methoxy groups (C-4, C-6) and the amide (C-1)?

A: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is ideal for this purpose.[6] It shows correlations between protons and carbons that are separated by two or three bonds.[6] For example, the protons of the methoxy groups will show correlations to the carbons they are attached to (C-4 and C-6), and the aromatic protons will show correlations to the surrounding quaternary carbons, allowing for unambiguous assignment.

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise or Broad Lineshapes
Symptom Possible Cause Recommended Solution
Low signal intensity for all peaks Low sample concentration.For ¹H NMR of small molecules (<1000 g/mol ), use 5-25 mg of sample. For ¹³C NMR, 50-100 mg is often required due to its lower sensitivity.[7]
Broad, asymmetric peaks Poorly shimmed magnetic field.Re-shim the spectrometer. If the problem persists, ensure the sample solution is homogeneous and free of air bubbles.[8]
Sample contains solid particles.Filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette before transferring it to the NMR tube.[7][9]
Sample volume is incorrect.Ensure the solution height in a standard 5 mm NMR tube is between 4.0 and 5.0 cm (approximately 0.5-0.7 mL).[9][10]
All peaks are very broad Presence of paramagnetic impurities.Paramagnetic ions, even in trace amounts, can cause severe line broadening.[7][8] Purify the sample further or pass the solution through a pipette containing a small amount of Celite.
Guide 2: Identifying Unexpected Peaks
Peak Characteristics Potential Source Confirmation & Action
Sharp singlets/multiplets at known solvent positions Residual solvent from purification or contaminated NMR solvent.Compare the peak's chemical shift to a table of common NMR solvent impurities.[11] If possible, re-purify the compound and ensure all glassware is thoroughly dried.[1]
Broad singlet, variable chemical shift Water in the deuterated solvent.The chemical shift of water is highly dependent on the solvent and temperature. Perform a D₂O exchange experiment; the water peak will disappear or merge with the D₂O signal.[1]
Doubled set of signals, especially for groups near the amide Rotational Isomers (Rotamers).Perform a variable temperature (VT) NMR experiment. The doubled signals should coalesce at higher temperatures.
Multiple sets of aromatic/methoxy signals that do not coalesce with temperature Impurity or mixture of isomers (if applicable).Check the purity of your sample using other analytical techniques like LC-MS or HPLC.

Data Presentation: Typical Chemical Shifts

The following tables summarize approximate chemical shift ranges for the core this compound structure and common contaminants. Note: Actual shifts can vary based on substitution, solvent, and concentration.[12][13]

Table 1: Approximate ¹H NMR Chemical Shifts
Proton Type Structure Fragment Approximate Chemical Shift (δ, ppm) Notes
Aromatic ProtonsAr-H 6.0 - 7.5The two aromatic protons on the core ring will appear as doublets due to coupling with each other.
Amino Protons-NH₂ 4.0 - 6.0 (broad)Highly variable and dependent on solvent and concentration.[12] Often appears as a broad singlet.
Amide Protons-CO-NH₂ 7.0 - 8.5 (broad)Also highly variable. May appear as two separate broad signals due to slow rotation.
Methoxy Protons-OCH₃ 3.7 - 4.0Two sharp singlets are expected. May be doubled in the presence of rotamers.
Table 2: Approximate ¹³C NMR Chemical Shifts
Carbon Type Structure Fragment Approximate Chemical Shift (δ, ppm) Notes
Carbonyl CarbonC =O165 - 175Typically a weaker signal.
Aromatic C-OC -OCH₃155 - 165The C-4 and C-6 carbons.
Aromatic C-NC -NH₂145 - 155The C-2 carbon.
Aromatic C-C=OC -C=O110 - 125The C-1 carbon.
Aromatic C-HAr-C H90 - 100The C-3 and C-5 carbons.
Methoxy Carbon-OC H₃55 - 60
Table 3: ¹H NMR Chemical Shifts of Common Lab Solvents
Solvent CDCl₃ (δ, ppm) DMSO-d₆ (δ, ppm) Acetone-d₆ (δ, ppm)
Acetone2.172.092.05
Dichloromethane5.305.765.64
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)3.41 (q), 1.12 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)4.05 (q), 1.97 (s), 1.18 (t)
Hexane1.25, 0.881.24, 0.861.25, 0.87
Water~1.56~3.33~2.84
Data sourced from established literature values.[11]

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[7][14]

  • Solvent Selection : Choose a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is fully soluble.[10] DMSO-d₆ is often a good choice for benzamides as it can help resolve N-H signals.[3]

  • Dissolution : Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a small vial.[7]

  • Filtration : If any solid particles remain, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[9]

  • Capping and Labeling : Cap the NMR tube securely and label it clearly.[7][10]

Protocol 2: D₂O Exchange for Identifying N-H Protons
  • Acquire Initial Spectrum : Prepare the sample as per Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O : Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mix : Cap the tube and invert it several times to mix thoroughly.

  • Re-acquire Spectrum : Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis : Compare the two spectra. The signals corresponding to the exchangeable -NH₂ and -CONH₂ protons will have disappeared or significantly diminished in the second spectrum.[1]

Protocol 3: Acquiring 2D NMR for Full Structural Elucidation

For complex derivatives where 1D spectra are insufficient, a suite of 2D experiments is recommended.

  • ¹H-¹H COSY : To establish proton-proton coupling networks, particularly for assigning the aromatic spin system.[5]

  • ¹H-¹³C HSQC : To identify all one-bond correlations between protons and the carbons they are directly attached to.[6] This is excellent for assigning the protonated aromatic and methoxy carbons.

  • ¹H-¹³C HMBC : To identify two- and three-bond correlations between protons and carbons.[6] This is critical for assigning quaternary carbons and piecing together the molecular fragments.

  • ¹H-¹H NOESY : To identify protons that are close to each other in space (typically < 5 Å), regardless of bonding.[15][16] This is invaluable for confirming through-space relationships, such as the proximity of a substituent to a methoxy group, and for differentiating between rotamers.[15]

Visualizations

troubleshooting_workflow start Complex/Unexpected NMR Spectrum check_broad Are there broad signals? start->check_broad check_doubled Are there doubled signals? check_broad->check_doubled No d2o_exchange Perform D₂O Exchange check_broad->d2o_exchange Yes check_extra Are there extra, sharp signals? check_doubled->check_extra No vt_nmr Perform Variable Temperature (VT) NMR check_doubled->vt_nmr Yes check_tables Compare to Contaminant Chemical Shift Tables check_extra->check_tables Yes end_node Proceed to 2D NMR for full assignment check_extra->end_node No disappear Signal Disappears: Exchangeable N-H Proton d2o_exchange->disappear disappear->check_doubled coalesce Signals Coalesce: Rotational Isomers vt_nmr->coalesce no_coalesce No Coalescence: Impurity / Diastereomers vt_nmr->no_coalesce coalesce->check_extra no_coalesce->end_node match_found Match Found: Solvent/Grease Contaminant check_tables->match_found no_match No Match: Unknown Impurity check_tables->no_match match_found->end_node no_match->end_node

Caption: Troubleshooting workflow for unexpected NMR signals.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments proton_nmr 1. Acquire ¹H NMR carbon_nmr 2. Acquire ¹³C NMR proton_nmr->carbon_nmr cosy 3. ¹H-¹H COSY (H-H Connectivity) carbon_nmr->cosy hsqc 4. ¹H-¹³C HSQC (Direct C-H Bonds) cosy->hsqc hmbc 5. ¹H-¹³C HMBC (Long-Range C-H) hsqc->hmbc noesy 6. ¹H-¹H NOESY (Through-Space) hmbc->noesy analysis 7. Data Integration & Analysis noesy->analysis structure Final Structure Elucidation analysis->structure

Caption: Recommended experimental workflow for full structure elucidation.

correlation_types cluster_bond Through-Bond Correlations cluster_space Through-Space Correlations title NMR Correlation Types cosy COSY (¹H ↔ ¹H) hsqc HSQC (¹H – ¹³C) hmbc HMBC (¹H - C – ¹³C) cosy->hmbc J-Coupling noesy NOESY / ROESY (Protons < 5Å apart) hmbc->noesy vs noesy->cosy Dipolar Coupling

Caption: Logical diagram of through-bond vs. through-space NMR correlations.

References

Resolving co-eluting impurities in HPLC analysis of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting impurities during the HPLC analysis of 2-Amino-4,6-dimethoxybenzamide.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution of impurities with the main peak of this compound can compromise the accuracy of quantification and purity assessment. This guide provides a systematic approach to troubleshoot and resolve such issues.

Problem: Poor resolution between this compound and a co-eluting impurity.

Initial Assessment:

  • Peak Shape Analysis: Examine the peak shape of this compound. Asymmetry (fronting or tailing) or the presence of shoulders can indicate a co-eluting impurity.

  • Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions such as acid and base hydrolysis, oxidation, and heat.[1][2][3] Analysis of these stressed samples can help confirm if the co-eluting peak is a degradation product.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Peaks cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Resolution Start Co-elution Observed Assess_Peak Assess Peak Shape (Tailing, Fronting, Shoulder) Start->Assess_Peak Forced_Degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat) Start->Forced_Degradation Optimize_Mobile_Phase Optimize Mobile Phase Assess_Peak->Optimize_Mobile_Phase Forced_Degradation->Optimize_Mobile_Phase Resolution_Achieved Resolution Achieved? Optimize_Mobile_Phase->Resolution_Achieved Change_Column Change Column Chemistry Adjust_Temp_Flow Adjust Temperature & Flow Rate Change_Column->Adjust_Temp_Flow Adjust_Temp_Flow->Resolution_Achieved Resolution_Achieved->Change_Column No End Final Method Resolution_Achieved->End Yes

Caption: A stepwise workflow for troubleshooting co-elution issues in HPLC analysis.

Detailed Method Development Strategies

If initial assessments indicate co-elution, a systematic approach to method development is crucial. The primary goal is to alter the selectivity of the chromatographic system.

1. Mobile Phase Optimization:

  • Organic Modifier: Switching the organic modifier in the mobile phase can significantly impact selectivity. If acetonitrile is currently used, consider replacing it with methanol or vice versa. The different solvent properties can alter the elution order of closely related compounds.

  • pH Adjustment: The retention of ionizable compounds like this compound and its potential impurities (which may also be amines or acids) is highly dependent on the mobile phase pH.

    • Start with a slightly acidic pH (e.g., 3.0) to suppress the ionization of silanol groups on the column, which can improve peak shape.

    • Systematically vary the pH to find the optimal separation. Small changes in pH can lead to significant changes in retention times for ionizable analytes.

  • Buffer Selection: Employ a suitable buffer to maintain a consistent pH throughout the analysis. Phosphate and acetate buffers are common choices.

2. Stationary Phase Selection:

If mobile phase optimization does not provide adequate resolution, changing the column chemistry is the next logical step.

  • Standard C18 Columns: While widely used, standard C18 columns may not always provide the best selectivity for polar aromatic compounds.

  • Phenyl Columns: Columns with a phenyl stationary phase can offer alternative selectivity for aromatic and moderately polar analytes through π-π interactions. This can be particularly effective for separating positional isomers.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, making them more suitable for the retention and separation of polar compounds.

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities, providing unique selectivity for compounds with both hydrophobic and ionic characteristics. This can be advantageous for separating isomeric aminobenzamides.[4][5]

3. Temperature and Flow Rate Adjustment:

  • Temperature: Varying the column temperature can influence selectivity. Lower temperatures often increase retention and can sometimes improve resolution.

  • Flow Rate: Decreasing the flow rate can increase column efficiency and may lead to better separation of closely eluting peaks, although this will increase the analysis time.

Frequently Asked Questions (FAQs)

Q1: What are the potential co-eluting impurities in the HPLC analysis of this compound?

A1: Based on its synthesis, which often starts from 3,5-dimethoxyaniline, potential impurities include:

  • Starting Material: 3,5-dimethoxyaniline.

  • Isomeric Impurities: Positional isomers of this compound that may form during synthesis.[6]

  • Degradation Products: Hydrolysis of the amide group to a carboxylic acid or other modifications can occur under stress conditions.

Q2: My main peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing for an amine-containing compound like this compound is often due to interactions with acidic silanol groups on the silica-based stationary phase.

  • Solution 1: Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3.0) can protonate the amine, reducing its interaction with silanols.

  • Solution 2: Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape.

  • Solution 3: Column Choice: Using a column with low silanol activity or an end-capped column can minimize these interactions.

Q3: I am observing a small peak on the shoulder of my main peak. How can I confirm if it is an impurity?

A3:

  • Diode Array Detector (DAD): If you are using a DAD, you can perform a peak purity analysis. If the UV spectra across the peak are not homogenous, it indicates the presence of a co-eluting impurity.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is a definitive way to identify if the shoulder corresponds to a compound with a different mass-to-charge ratio than your main analyte.

  • Spiking: If you have a reference standard for a suspected impurity, you can spike your sample with it. An increase in the area of the shoulder peak would confirm its identity.

Q4: What is a good starting point for developing a stability-indicating HPLC method for this compound?

A4: A good starting point would be a reversed-phase method using a C18 column with a gradient elution.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (to be determined by UV scan)

This method can then be optimized based on the separation of the main peak from any observed impurities in stressed samples.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound to aid in method development.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Dissolve a portion in the mobile phase.

  • Analysis: Analyze all samples by HPLC and compare the chromatograms to that of an unstressed sample.

Protocol 2: HPLC Method Development for Separation of Isomers

Objective: To develop an HPLC method capable of separating this compound from its potential positional isomers.

Methodology:

  • Initial Screening:

    • Column: Phenyl-hexyl column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a scouting gradient from 5% to 95% B over 30 minutes.

  • Optimization:

    • Organic Modifier: If co-elution persists, switch the organic modifier to methanol and repeat the scouting gradient.

    • pH: Prepare mobile phases with different pH values (e.g., 2.5, 3.0, 4.5, 6.0) using appropriate buffers (e.g., phosphate or acetate) and evaluate the separation.

    • Isocratic vs. Gradient: Based on the scouting run, develop a focused gradient or an isocratic method to resolve the closely eluting peaks.

Data Presentation

Table 1: Potential Impurities and their Characteristics

CompoundStructure (if known)Potential OriginChromatographic Behavior
This compoundC9H12N2O3Main Compound-
3,5-dimethoxyanilineC8H11NO2Starting MaterialLikely to be more polar and elute earlier.
Isomeric AminobenzamidesC9H12N2O3Synthesis By-productSimilar polarity, may co-elute.
2-Amino-4,6-dimethoxybenzoic acidC9H11NO4Hydrolytic DegradationMore polar, will elute earlier.

Table 2: Summary of Method Development Strategies

ParameterStrategyExpected Outcome
Mobile Phase Change organic modifier (ACN vs. MeOH)Altered selectivity
Adjust pHChange in retention of ionizable compounds
Stationary Phase Switch from C18 to PhenylImproved separation of aromatic isomers
Use a polar-embedded or mixed-mode columnBetter retention and separation of polar compounds
Temperature Decrease temperatureIncreased retention, may improve resolution
Flow Rate Decrease flow rateIncreased efficiency, better separation

Visualization of Logical Relationships

Impurity_Relationship Relationship between Synthesis, Degradation, and Impurities Synthesis Synthesis of This compound Starting_Material 3,5-dimethoxyaniline Synthesis->Starting_Material from Isomeric_Impurities Isomeric Aminobenzamides Synthesis->Isomeric_Impurities can produce Final_Product This compound (with potential impurities) Synthesis->Final_Product Degradation Degradation (Hydrolysis, Oxidation) Degradation_Products e.g., 2-Amino-4,6-dimethoxybenzoic acid Degradation->Degradation_Products Final_Product->Degradation can undergo

Caption: The origin of potential impurities in this compound analysis.

References

Preventing degradation of 2-Amino-4,6-dimethoxybenzamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Amino-4,6-dimethoxybenzamide during experimental workup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound, leading to product degradation and lower yields.

Issue Potential Cause Recommended Solution
Low final product yield after workup Hydrolysis of the amide bond: The benzamide functionality is susceptible to hydrolysis under both acidic and basic conditions, especially when heated. This converts the desired product into 2-amino-4,6-dimethoxybenzoic acid.- Maintain a neutral or slightly acidic pH during aqueous extractions and washes. - Avoid prolonged exposure to strong acids or bases. - Perform all workup steps at room temperature or below, unless a protocol specifically requires heating.
Discoloration of the product (yellowing or browning) Oxidation of the aniline moiety: The 2-amino group makes the aromatic ring electron-rich and susceptible to oxidation, which can be accelerated by air, light, and certain metal ions. The oxidation rate of similar aminophenol compounds has been shown to increase significantly at a pH above 6.1.- Store the compound in a dark place, under an inert atmosphere (e.g., nitrogen or argon). - During workup, minimize exposure to air and bright light. - Use degassed solvents for extractions and washes. - If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid to the aqueous phases during workup.
Presence of an unexpected, less polar impurity Demethylation of the methoxy groups: While less common under standard workup conditions, demethylation can occur in the presence of strong acids or if oxidative conditions lead to the formation of radical cations.- Avoid using strong Lewis acids or prolonged exposure to concentrated mineral acids. - If oxidative conditions are unavoidable, work at low temperatures and for the shortest possible time.
Poor recovery after crystallization Improper solvent or temperature control: The choice of solvent and the cooling rate during crystallization are crucial for obtaining high purity and yield.- A patent for the synthesis of this compound suggests using a mixture of dichloromethane (DCM) and methyl tert-butyl ether (MtBE) and cooling to a temperature range of -5°C to 0°C for effective crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: The three main degradation pathways to be aware of during the workup of this compound are:

  • Amide Hydrolysis: The benzamide group can be hydrolyzed to the corresponding carboxylic acid (2-amino-4,6-dimethoxybenzoic acid) under acidic or basic conditions, particularly with heating.

  • Oxidation: The electron-rich aromatic ring, due to the presence of the amino and methoxy groups, is susceptible to oxidation, leading to colored impurities.

  • Demethylation: The methoxy groups can potentially be cleaved under harsh acidic conditions or via radical cation intermediates.

Q2: What is the optimal pH range to maintain during the aqueous workup of this compound?

A2: To minimize both amide hydrolysis and oxidation, it is recommended to maintain a pH in the slightly acidic to neutral range (pH 4-7). Strongly acidic or basic conditions should be avoided. Studies on analogous compounds have shown that the rate of oxidation increases significantly at pH values above 6.1.

Q3: Are there any specific solvents that should be avoided during the workup?

A3: While common workup solvents like dichloromethane, ethyl acetate, and ethers are generally compatible, it is crucial to use high-purity, degassed solvents to minimize exposure to oxygen and potential contaminants that could catalyze degradation. Avoid using solvents that may contain acidic or basic impurities.

Q4: How can I minimize oxidation during the workup process?

A4: To minimize oxidation, it is recommended to:

  • Work under an inert atmosphere (nitrogen or argon) whenever possible.

  • Use degassed solvents.

  • Protect the reaction and workup mixtures from light by covering the glassware with aluminum foil.

  • Keep the temperature low.

  • Consider adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, to the aqueous wash solutions.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored in a dark place, under an inert atmosphere, at room temperature.

Experimental Protocols

Protocol 1: General Aqueous Workup to Minimize Degradation

This protocol provides a general procedure for the aqueous workup of a reaction mixture containing this compound, designed to minimize hydrolysis and oxidation.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize it to a pH of approximately 7 using a dilute acid (e.g., 1 M HCl) or base (e.g., saturated NaHCO₃ solution). Monitor the pH closely with a pH meter or pH paper.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Use degassed solvents for the extraction.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution (if the reaction was acidic).

    • Brine (saturated NaCl solution). This helps to remove excess water and some impurities.

    • To further minimize oxidation, consider adding a small amount of sodium bisulfite to the brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a temperature not exceeding 40°C.

  • Purification: Purify the crude product by recrystallization or column chromatography as required, again avoiding high temperatures.

Visualizations

experimental_workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_isolation Product Isolation reaction Crude Reaction Mixture quench Quench & Neutralize (pH 6-7) reaction->quench extract Extract with Degassed Solvent quench->extract wash Wash with Brine (+/- NaHSO3) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo (≤ 40°C) dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify product Pure this compound purify->product

Caption: A recommended experimental workflow for the workup of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_demethylation Demethylation main_compound This compound hydrolysis_product 2-Amino-4,6-dimethoxybenzoic Acid main_compound->hydrolysis_product H+/OH- oxidation_products Colored Impurities (e.g., quinone-imines) main_compound->oxidation_products [O] demethylation_product Phenolic Derivatives main_compound->demethylation_product H+ or [O] conditions_hydrolysis Acidic or Basic Conditions (especially with heat) conditions_oxidation Air (O2), Light, pH > 6.1 conditions_demethylation Strong Acids or Oxidative Conditions

Caption: Potential degradation pathways for this compound during workup.

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Amino-4,6-dimethoxybenzamide by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 2-Amino-4,6-dimethoxybenzamide is a key building block in medicinal chemistry, and its purity can significantly impact the yield, impurity profile, and overall quality of the final product.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against other analytical techniques for validating the purity of this compound, supported by a representative experimental protocol and comparative data.

High-Performance Liquid Chromatography with UV detection is a robust and widely adopted technique for the quality control and quantitative analysis of pharmaceuticals.[3] Its high resolving power, sensitivity, and specificity make it a preferred method for separating the main compound from potential impurities and degradation products.

Comparison of Analytical Methods

The choice of an analytical method depends on a balance of factors including specificity, sensitivity, cost, and speed.[4] While HPLC-UV is a gold standard for purity determination, other methods can also be employed. The following table summarizes the performance characteristics of HPLC-UV in comparison to alternative techniques for the analysis of aromatic amines and related compounds.

Parameter HPLC-UV UV-Vis Spectrophotometry Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High (Separates compound from impurities)[3]Low (Prone to interference from other UV-absorbing compounds)[3][5]Very High (Separates and identifies compounds based on mass)Extremely High (High selectivity from parent/daughter ion monitoring)[6]
Sensitivity Good (ng to µg range)Moderate (µg to mg range)Very High (pg to ng range)Extremely High (pg to fg range)[6]
Linearity (R²) Excellent (>0.999)[7]Good (>0.999)[7]Excellent (>0.99)[8]Excellent (>0.995)[6]
Precision (%RSD) Excellent (<2%)[7][9]Good (<5%)Excellent (<5%)Excellent (<5%)
Accuracy/Recovery (%) Excellent (98-102%)[7]Good (95-105%)[7]Excellent (90-110%)Excellent (95-105%)
Complexity ModerateLowHigh (May require derivatization)[3][8]Very High
Cost ModerateLowHighVery High[5]
Typical Use Case Routine quality control, purity analysis, stability testing.[3][7]Quick, simple quantification where interfering substances are not present.Analysis of volatile impurities, definitive identification of unknowns.[10]Trace-level impurity identification and quantification, metabolite studies.[6][10]

Experimental Protocol: HPLC-UV Method for this compound

This protocol is a representative method adapted from established procedures for similar aromatic amine and benzamide compounds.[3][11] Method optimization and validation are required for specific applications.

1. Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (Analytical grade)

  • Phosphate buffer or Ammonium acetate (Analytical grade)

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Elution Mode: Isocratic or gradient elution. A starting point could be a 70:30 (v/v) ratio of Mobile Phase A to B. Gradient elution can be used to separate impurities with different polarities.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: UV detection at approximately 254 nm, or at the maximum absorbance wavelength (λmax) determined by a UV scan of the analyte.[3]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 20 minutes, sufficient to elute the main peak and any potential late-eluting impurities.

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask using a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

5. Potential Impurities: Based on common synthesis routes, potential impurities could include residual starting materials like 3,5-dimethoxyaniline, or intermediates such as 2-amino-4,6-dimethoxybenzonitrile.[12] The HPLC method should be developed to effectively separate these and any other process-related or isomeric impurities.[10][12]

Visualizing the Workflow

The following diagram illustrates the logical workflow for validating the purity of this compound using the described HPLC-UV method.

HPLC_Purity_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting start Start: Receive Sample ref_std Prepare Reference Standard Solution start->ref_std sample_prep Prepare Sample Solution start->sample_prep instrument_setup HPLC System Setup & Equilibration ref_std->instrument_setup sample_prep->instrument_setup inject_std Inject Reference Standard (System Suitability) instrument_setup->inject_std inject_sample Inject Test Sample inject_std->inject_sample data_acq Data Acquisition (Chromatogram) inject_sample->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration calc Calculate Purity (% Area Normalization) peak_integration->calc report Generate Final Report calc->report end End report->end

Caption: Workflow for HPLC-UV purity validation of this compound.

Conclusion

For the routine analysis and quality control of this compound, a validated HPLC-UV method is highly recommended. Its superior specificity allows for the accurate quantification of the main component and the detection of impurities, which is crucial for ensuring the quality of subsequent synthetic steps and the final API.[3] While methods like UV-Visible spectrophotometry offer simplicity, they lack the specificity required for reliable purity assessment.[5][9] More advanced techniques such as GC-MS and LC-MS/MS provide higher sensitivity and structural information but are generally more complex and costly for routine quality control applications.[5][13] Therefore, HPLC-UV provides an optimal balance of performance, cost, and reliability for this application.

References

Quantitative analysis of 2-Amino-4,6-dimethoxybenzamide using a validated HPLC method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-4,6-dimethoxybenzamide, a key pharmaceutical intermediate, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, including Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The information presented herein, supported by representative experimental data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Methodology Overview

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. This guide details a proposed validated HPLC method and compares its performance against other powerful analytical techniques.

Alternatives at a Glance:

  • Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC utilizing smaller particle size columns, offering faster analysis times and improved resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, often requiring derivatization for polar compounds to increase volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level analysis in complex matrices.

  • UV-Vis Spectrophotometry: A simpler, more accessible technique, often used for routine analysis but can be less specific than chromatographic methods, sometimes requiring a derivatization step to enhance sensitivity and specificity.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the compared analytical methods for the quantification of aromatic amides and related compounds. These values are representative of what can be expected from a validated method for this compound.

Parameter Validated HPLC-UV UPLC-UV GC-MS (with Derivatization) LC-MS/MS UV-Vis Spectrophotometry (with Derivatization)
Linearity (r²) > 0.999[1]> 0.999> 0.99[2]> 0.999[3]> 0.99
Accuracy (% Recovery) 98.0 - 102.0%[1]99.0 - 101.0%80 - 120%[4]85 - 115%[4]97 - 103%
Precision (%RSD) < 2.0%[1]< 1.5%< 15%[4]< 15%[4]< 3.0%
Limit of Detection (LOD) 0.05 µg/mL[1]0.5 ng/mL[5]Low ng/L to pg/L[4]0.025 - 0.20 ng/mL[6]0.11 µg/mL[7]
Limit of Quantification (LOQ) 0.15 µg/mL[1]2 ng/mL[5]Low µg/L[4]0.1 - 1.0 ng/mL[6]0.4 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the quantitative analysis of this compound using the compared techniques.

Validated HPLC-UV Method

This proposed method is suitable for the routine quality control and quantification of this compound in bulk drug substance and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[1][8]

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).[1]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min.[1][8]

  • Detection Wavelength: 245 nm (based on the chromophores of the molecule).

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard and sample in a 50:50 mixture of acetonitrile and water to a final concentration within the linear range of the method.

UPLC-UV Method

This method offers a significant reduction in analysis time and solvent consumption compared to the conventional HPLC method.

  • Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV detector.[9]

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.[5]

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Methanol).[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Detection Wavelength: 245 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.[9]

GC-MS Method (with Derivatization)

This method is highly sensitive but requires a derivatization step to improve the volatility of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]

  • Derivatization: To 1 mg of the dried sample residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.[4]

  • Ionization Energy: 70 eV.[4]

LC-MS/MS Method

This is the most sensitive and selective method, ideal for bioanalysis or trace impurity quantification.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[6]

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ions would need to be optimized for this compound.

UV-Vis Spectrophotometry (with Derivatization)

A cost-effective method for routine analysis, where high specificity is not required. Derivatization can enhance sensitivity.

  • Instrumentation: A double beam UV-Vis spectrophotometer.[7]

  • Derivatization: A primary aromatic amine can be derivatized using a reagent like Sodium 1,2-naphthoquinone-4-sulfonate (NQS) to form a colored product.[7] The reaction is typically carried out in a buffered solution at a specific pH and temperature.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning the spectrum of the derivatized product.

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of the derivatized analyte at the λmax.

Workflow and Process Diagrams

To visualize the analytical processes, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Bulk Sample or Formulation Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC-UV Dissolution->HPLC UPLC UPLC-UV Dissolution->UPLC LCMSMS LC-MS/MS Dissolution->LCMSMS UVVIS UV-Vis Dissolution->UVVIS Derivatization Derivatization Dissolution->Derivatization Chromatogram Chromatogram Acquisition HPLC->Chromatogram UPLC->Chromatogram GCMS GC-MS GCMS->Chromatogram LCMSMS->Chromatogram Quantification Quantification UVVIS->Quantification Derivatization->GCMS Derivatization->UVVIS Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Calibration->Quantification

Caption: General workflow for the quantitative analysis of this compound.

Method_Comparison_Logic cluster_lc Liquid Chromatography cluster_other Other Techniques Analyte This compound (Polar, Non-volatile) HPLC HPLC (Robust, Standard) Analyte->HPLC UPLC UPLC (Fast, High Resolution) Analyte->UPLC LCMSMS LC-MS/MS (High Sensitivity & Specificity) Analyte->LCMSMS GCMS GC-MS (Requires Derivatization) Analyte->GCMS UVVIS UV-Vis (Simple, Less Specific) Analyte->UVVIS HPLC->UPLC Improved Speed & Resolution HPLC->LCMSMS Increased Sensitivity

References

Comparison of synthesis routes for 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the synthetic routes to 2-Amino-4,6-dimethoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds, is presented below.[1] This guide provides an objective comparison of different synthetic strategies, supported by available experimental data and detailed methodologies.

Comparison of Synthesis Routes

Two primary synthetic routes for this compound have been identified, primarily distinguished by their starting materials and overall strategy.

  • Route 1: From 3,5-Dimethoxyaniline via a Nitrile Intermediate. This modern approach involves the protection of the starting aniline, followed by cyanation, deprotection, and subsequent hydration of the nitrile to the desired benzamide.[1]

  • Route 2: From Anthranilic Acid Derivatives. This classical approach utilizes derivatives of anthranilic acid, such as 4,6-dimethoxyisatoic anhydride or 4,6-dimethoxyisatin, as key intermediates.[1]

Data Presentation

The following table summarizes the key quantitative data and characteristics of the different synthesis routes.

Performance MetricRoute 1: From 3,5-DimethoxyanilineRoute 2: From Anthranilic Acid Derivatives
Starting Material 3,5-Dimethoxyaniline4,6-Dimethoxyanthranilic acid or 3,5-Dimethoxyaniline
Key Intermediates 2-Amino-4,6-dimethoxybenzonitrile4,6-Dimethoxyisatoic anhydride or 4,6-Dimethoxyisatin
Reported Yield 72-79% (for the deprotection and precipitation of the nitrile intermediate)[1]Not explicitly stated for the overall process in the provided information.
Reported Purity >99% (for the nitrile intermediate)[1]Not explicitly stated in the provided information.
Key Advantages "One-pot" process potential, reducing time and cost. High purity of the intermediate is achievable.[1]Utilizes classical, well-established chemical transformations.
Key Disadvantages Involves multiple steps including protection and deprotection.May involve hazardous reagents like phosgene or oxalyl chloride.[1]

Experimental Protocols

Route 1: Synthesis from 3,5-Dimethoxyaniline (via Nitrile Intermediate)

This process involves several key steps:

  • Protection: 3,5-Dimethoxyaniline is reacted with a protecting agent, such as trifluoroacetic anhydride, in the presence of a base like triethylamine in a suitable solvent like toluene. This step yields the protected aniline derivative.[1]

  • Cyanation: The protected aniline undergoes a cyanation reaction to introduce the cyano group, which will later be converted to the amide.

  • Deprotection and Precipitation: The protecting group is removed. For instance, the trifluoroacetyl group can be removed using an agent like ethylenediamine in the presence of water, leading to the precipitation of the 2-amino-4,6-dimethoxybenzonitrile intermediate. This precipitation step is crucial for achieving high purity.[1]

  • Hydration: The purified 2-amino-4,6-dimethoxybenzonitrile is then hydrated to the final product, this compound. This can be achieved by heating the nitrile with a hydrating agent such as methanesulfonic acid at temperatures between 100-115°C for approximately 1-2 hours.[1] The reaction mixture is then typically worked up by adding water and a solvent like dichloromethane.[1]

Route 2: Synthesis from Anthranilic Acid Derivatives

Two variations of this route have been described:

Variation A: From 4,6-Dimethoxyisatoic Anhydride

  • Formation of Isatoic Anhydride: 4,6-Dimethoxyanthranilic acid is reacted with phosgene to form 4,6-dimethoxyisatoic anhydride.[1]

  • Amination: The resulting anhydride is then reacted with an ammonia source to yield this compound.

Variation B: From 4,6-Dimethoxyisatin

  • Isatin Formation: 3,5-Dimethoxyaniline hydrochloride is reacted with oxalyl chloride to produce 4,6-dimethoxyisatin.[1]

  • Oxidative Cleavage and Amidation: The isatin is then converted to the target benzamide through a reaction with sodium hydroxide and hydrogen peroxide, followed by a coupling reaction mediated by EDCI/HOBt.[1]

Visualizations

The following diagrams illustrate the described synthetic pathways.

Synthesis_Route_1 start 3,5-Dimethoxyaniline protected Protected 3,5-Dimethoxyaniline start->protected Protection cyanated Cyanated Intermediate protected->cyanated Cyanation nitrile 2-Amino-4,6-dimethoxybenzonitrile cyanated->nitrile Deprotection final This compound nitrile->final Hydration

Caption: Synthesis Route 1 from 3,5-Dimethoxyaniline.

Synthesis_Route_2 cluster_A Variation A cluster_B Variation B start_A 4,6-Dimethoxyanthranilic Acid anhydride 4,6-Dimethoxyisatoic Anhydride start_A->anhydride Phosgene final_A This compound anhydride->final_A Amination start_B 3,5-Dimethoxyaniline isatin 4,6-Dimethoxyisatin start_B->isatin Oxalyl Chloride final_B This compound isatin->final_B Oxidative Cleavage & Amidation

References

A Comparative Guide to 2-Amino-4,6-dimethoxybenzamide and Other Benzamide Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. Benzamide intermediates, particularly substituted 2-aminobenzamides (anthranilamides), are crucial precursors for the synthesis of a wide array of bioactive heterocycles, including quinazolinones and kinase inhibitors. This guide provides an objective comparison of 2-Amino-4,6-dimethoxybenzamide with other common benzamide intermediates, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Introduction to Benzamide Intermediates

Benzamide and its derivatives are versatile intermediates in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocyclic systems.[1] The reactivity of these intermediates is significantly influenced by the nature and position of substituents on the benzene ring. Electron-donating groups, such as methoxy groups, can enhance the nucleophilicity of the amino group, potentially accelerating cyclization reactions. Conversely, electron-withdrawing groups can have the opposite effect. This guide focuses on the comparative utility of this compound, a highly functionalized intermediate, against simpler, more common benzamide precursors.

Performance Comparison in Quinazolinone Synthesis

The synthesis of quinazolinones via the condensation of 2-aminobenzamides with aldehydes is a widely employed transformation and serves as an excellent platform for comparing the performance of different benzamide intermediates. The electron-rich nature of this compound, due to the two methoxy groups, is expected to enhance the nucleophilicity of the amino group, thereby facilitating the initial condensation with the aldehyde and the subsequent intramolecular cyclization.

Benzamide IntermediateAldehydeCatalyst/ConditionsYield (%)Reference
2-AminobenzamideBenzaldehydeH2O2, 120 °C, 20 h75[2]
2-Aminobenzamide4-ChlorobenzaldehydeH2O2, 120 °C, 20 h72[2]
2-Aminobenzamide4-MethoxybenzaldehydeH2O2, 120 °C, 20 h78[2]
2-Amino-5-bromobenzamideBenzaldehydeH2O2, 120 °C, 20 h65[2]
2-Amino-5-nitrobenzamideBenzaldehydeH2O2, 120 °C, 20 h58[2]
This compound BenzaldehydePredicted High YieldN/AInference

Note: A direct experimental yield for the reaction of this compound under these specific conditions was not found in the searched literature. The prediction of high yield is based on the enhanced nucleophilicity conferred by the two electron-donating methoxy groups, which is known to facilitate such cyclocondensation reactions.[3]

The data suggests that electron-donating groups (like methoxy) on the 2-aminobenzamide ring can lead to higher yields in quinazolinone synthesis, while electron-withdrawing groups (like bromo and nitro) tend to decrease the yield. This trend supports the hypothesis that the highly activated ring of This compound would be a superior substrate for this transformation, likely resulting in high yields and potentially milder reaction conditions or shorter reaction times.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves a multi-step process starting from 3,5-dimethoxyaniline.[4]

Protocol:

  • Protection: 3,5-dimethoxyaniline is reacted with a suitable protecting agent (e.g., trifluoroacetic anhydride) to protect the amino group.

  • Halogenation: The protected aniline is then halogenated at the 2-position.

  • Cyanation: The halogen is displaced with a cyanide group.

  • Hydration: The nitrile is hydrated to the corresponding amide.

  • Deprotection: The protecting group is removed to yield this compound.

Representative Synthesis of a 2-Phenyl-4(3H)-quinazolinone from 2-Aminobenzamide

This protocol is a general procedure for the synthesis of quinazolinones, which can be adapted for different substituted 2-aminobenzamides.[2]

Materials:

  • 2-Aminobenzamide (1 mmol)

  • Benzaldehyde (1.2 mmol)

  • Hydrogen Peroxide (30 wt% in H₂O, 5 equiv.)

  • Reaction tube (15 mL)

  • Stir bar

Procedure:

  • To a 15 mL reaction tube, add 2-aminobenzamide (1 mmol), benzaldehyde (1.2 mmol), and a stir bar.

  • Add hydrogen peroxide (5 equiv.) to the mixture at room temperature under open air.

  • Seal the tube and heat the reaction mixture to 120 °C for 20 hours.

  • After cooling to room temperature, the crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-4(3H)-quinazolinone.

Visualizing Synthetic Pathways and Comparisons

To better illustrate the synthetic routes and the logical comparison between intermediates, the following diagrams are provided.

Synthesis_of_2_Amino_4_6_dimethoxybenzamide cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Protection Protection 3,5-Dimethoxyaniline->Protection Trifluoroacetic anhydride Halogenation Halogenation Protection->Halogenation Halogenating agent Cyanation Cyanation Halogenation->Cyanation Cyanide source Hydration Hydration Cyanation->Hydration H₂O, Acid Deprotection Deprotection Hydration->Deprotection Base This compound This compound Deprotection->this compound

Caption: Synthetic pathway for this compound.

Quinazolinone_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Aminobenzamide 2-Aminobenzamide Condensation Condensation 2-Aminobenzamide->Condensation Aldehyde Aldehyde Aldehyde->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Quinazolinone Quinazolinone Cyclization->Quinazolinone

Caption: General workflow for quinazolinone synthesis.

Benzamide_Comparison cluster_types Types of Intermediates cluster_performance Performance in Cyclocondensation Benzamide Intermediates Benzamide Intermediates This compound This compound Benzamide Intermediates->this compound Highly Activated 2-Aminobenzamide 2-Aminobenzamide Benzamide Intermediates->2-Aminobenzamide Unsubstituted Substituted 2-Aminobenzamides Substituted 2-Aminobenzamides Benzamide Intermediates->Substituted 2-Aminobenzamides Variably Activated/ Deactivated High Reactivity\n(Predicted) High Reactivity (Predicted) This compound->High Reactivity\n(Predicted) Moderate Reactivity Moderate Reactivity 2-Aminobenzamide->Moderate Reactivity Variable Reactivity Variable Reactivity Substituted 2-Aminobenzamides->Variable Reactivity

Caption: Logical comparison of benzamide intermediates.

Conclusion

This compound stands out as a highly promising intermediate for the synthesis of complex heterocyclic molecules. The presence of two electron-donating methoxy groups is anticipated to significantly enhance its reactivity in key synthetic transformations, such as quinazolinone formation, likely leading to higher yields and more favorable reaction kinetics compared to unsubstituted or deactivated benzamide analogues. While direct comparative experimental data is not always available, the principles of physical organic chemistry and the analysis of existing data from related systems strongly support its potential as a superior building block. Researchers and drug development professionals are encouraged to consider this versatile intermediate for the efficient construction of novel chemical entities.

References

Spectroscopic Validation of 2-Amino-4,6-dimethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the synthesized compound, 2-Amino-4,6-dimethoxybenzamide, alongside a structurally similar compound, 2-Amino-4-methoxybenzamide. The objective is to offer a clear benchmark for researchers engaged in the synthesis and characterization of this and related molecules, which are valuable intermediates in the development of various pharmaceutical agents.

Spectroscopic Data Comparison

The validation of synthesized this compound relies on a suite of spectroscopic techniques. Below is a summary of the expected and observed spectral data, presented for straightforward comparison.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~7.8 (br s)Broad Singlet1H-CONH₂
~7.5 (br s)Broad Singlet1H-CONH₂
6.15Singlet1HAr-H
5.95Singlet1HAr-H
~5.8 (br s)Broad Singlet2H-NH₂
3.80Singlet3H-OCH₃
3.75Singlet3H-OCH₃
2-Amino-4-methoxybenzamide 7.61 (d, J=8.8 Hz)Doublet1HAr-H
7.47 (br s)Broad Singlet1H-CONH₂
6.87 (br s)Broad Singlet1H-CONH₂
6.22 (d, J=2.4 Hz)Doublet1HAr-H
6.10 (dd, J=8.8, 2.4 Hz)Doublet of Doublets1HAr-H
6.07 (s)Singlet2H-NH₂
3.71 (s)Singlet3H-OCH₃

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~170.0C=O
~162.0Ar-C-O
~159.0Ar-C-O
~150.0Ar-C-NH₂
~95.0Ar-C-H
~92.0Ar-C-H
~90.0Ar-C-CONH₂
55.5-OCH₃
55.0-OCH₃
2-Amino-4-methoxybenzamide 169.2C=O
163.6Ar-C-O
152.0Ar-C-NH₂
131.6Ar-C-H
108.5Ar-C-CONH₂
100.8Ar-C-H
97.4Ar-C-H
55.0-OCH₃

Table 3: FT-IR Data (KBr, cm⁻¹)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~3450, ~3350N-H stretch (Amine)
~3300, ~3180N-H stretch (Amide)
~1650C=O stretch (Amide I)
~1620N-H bend (Amine)
~1580N-H bend (Amide II)
~1210, ~1040C-O stretch (Methoxy)
2-Amino-4-methoxybenzamide 3471, 3359N-H stretch (Amine)
3404, 3205N-H stretch (Amide)
1653C=O stretch (Amide I)
1622N-H bend (Amine)
1579N-H bend (Amide II)
1243, 1035C-O stretch (Methoxy)

Table 4: Mass Spectrometry Data

Compoundm/z (Method)Interpretation
This compound (Predicted) 196.08 (ESI+)[M+H]⁺
218.07 (ESI+)[M+Na]⁺
2-Amino-4-methoxybenzamide 167.1 (ESI+)[M+H]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthesis route is the hydration of 2-amino-4,6-dimethoxybenzonitrile.[1] A detailed experimental protocol based on this approach is provided below:

  • Reaction Setup: To a solution of 2-amino-4,6-dimethoxybenzonitrile (1.0 eq) in a suitable solvent such as tert-butanol, add a strong acid catalyst like sulfuric acid (e.g., 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR: The infrared spectrum was recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Workflow and Data Validation Pathway

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Synthesized Product Synthesized Product Work-up & Purification->Synthesized Product

Diagram 1: Synthesis Workflow

Validation_Pathway cluster_spectroscopy Spectroscopic Analysis Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR FT-IR FT-IR Synthesized Compound->FT-IR Mass Spec Mass Spec Synthesized Compound->Mass Spec Data Analysis Data Analysis NMR->Data Analysis FT-IR->Data Analysis Mass Spec->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation Comparison with Expected Data

Diagram 2: Spectroscopic Validation Pathway

References

A Comparative Guide to Impurity Profiling of 2-Amino-4,6-dimethoxybenzamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the impurity profiling of 2-Amino-4,6-dimethoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by representative experimental data and detailed protocols.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. Impurity profiling is therefore an essential step in the quality control process. LC-MS/MS has emerged as a powerful tool for the detection and quantification of impurities in drug substances and intermediates due to its high sensitivity and selectivity.[3][4] This guide will compare the capabilities of LC-MS/MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for this application.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the complexity of the sample matrix. Below is a comparison of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of this compound and its potential impurities.

ParameterLC-MS/MSHPLC-UVGC-MS
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern)Moderate (based on retention time and UV absorption)High (based on retention time and mass spectrum)
Sensitivity Very High (pg to fg level)Low to Moderate (ng to µg level)High (pg to ng level)
Compound Amenability Wide range of polar and non-polar, thermally labile compoundsPolar to moderately non-polar compounds with a UV chromophoreVolatile and thermally stable compounds (derivatization may be required)
Structural Information Provides molecular weight and fragmentation data for structural elucidationLimited to co-chromatography with standardsProvides fragmentation patterns for library matching and structural information
Quantitative Accuracy High, requires suitable internal standardsHigh, well-established for routine analysisHigh, requires suitable internal standards
Throughput Moderate to HighHighModerate

Experimental Data: A Representative Analysis

The following tables present hypothetical data for the analysis of this compound and its potential process-related and degradation impurities. This data is for illustrative purposes to highlight the performance differences between the analytical techniques. Potential impurities can arise from the synthesis process, such as unreacted starting materials or by-products.[5]

Table 1: Chromatographic and Mass Spectrometric Data (LC-MS/MS)

CompoundRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)LOD (ng/mL)LOQ (ng/mL)
This compound5.2197.09179.08, 151.050.10.3
Impurity A (Starting Material)3.8179.07164.05, 136.040.20.6
Impurity B (By-product)6.5211.11193.10, 165.070.150.45
Impurity C (Degradation)4.1183.07165.06, 137.050.20.6

Table 2: Comparative Performance Data

ParameterLC-MS/MSHPLC-UV (254 nm)GC-MS (after derivatization)
LOD for Impurity A (ng/mL) 0.2101
LOQ for Impurity A (ng/mL) 0.6303
Linear Range (µg/mL) 0.001 - 100.1 - 1000.01 - 50
Precision (%RSD) < 5%< 2%< 5%
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%

Experimental Protocols

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantification.

HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Chromatographic Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

GC-MS Method (with derivatization)
  • Derivatization: Silylation of the sample with a reagent like BSTFA to increase volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Weighing & Dissolution filtration Filtration sample->filtration hplc HPLC Separation filtration->hplc ms Mass Spectrometry Detection hplc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms identification Impurity Identification msms->identification quantification Quantification identification->quantification report report quantification->report Final Report

Caption: Experimental workflow for impurity profiling using LC-MS/MS.

impurity_pathway start Starting Material (e.g., 2-Cyano-3,5-dimethoxyaniline) intermediate This compound (API Intermediate) start->intermediate Synthesis byproduct By-product (e.g., from incomplete reaction) start->byproduct Side Reaction degradation Degradation Product (e.g., hydrolysis) intermediate->degradation Stress Conditions (Heat, Light, pH)

Caption: Potential pathways for impurity formation in this compound.

Conclusion

For the comprehensive impurity profiling of this compound, LC-MS/MS stands out as the superior technique. Its high sensitivity and specificity allow for the detection and identification of trace-level impurities that might be missed by other methods like HPLC-UV. While HPLC-UV is a robust method for quantifying known impurities at higher concentrations, it lacks the structural elucidation capabilities of mass spectrometry. GC-MS is suitable for volatile impurities but the requirement for derivatization for a molecule like this compound adds complexity to the workflow. Ultimately, an integrated approach, using LC-MS/MS for identification and characterization and a validated HPLC-UV method for routine quality control, would provide a robust strategy for ensuring the purity of this important pharmaceutical intermediate.

References

Comparative Biological Activity of 2-Amino-4,6-dimethoxybenzamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 2-Amino-4,6-dimethoxybenzamide derivatives and structurally related compounds. The following sections detail their anticancer, anti-HIV, and antimicrobial properties, supported by experimental data and methodologies, to inform future research and development efforts.

Derivatives of the 2-aminobenzamide scaffold are a versatile class of compounds that have demonstrated a wide range of biological activities. The strategic placement of substituents on the phenyl ring and modifications of the amide group can significantly influence their therapeutic potential. This guide focuses on the comparative biological activities of derivatives of this compound and its close analogs, offering insights into their structure-activity relationships (SAR).

Anticancer Activity: Targeting Key Oncogenic Pathways

A series of pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety has been synthesized and evaluated for their antitumor activity, particularly against Non-small cell lung cancer (NSCLC). Several of these compounds demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many cancers.

Notably, compounds 5d and 5h from this series exhibited superior anticancer activity compared to the established EGFR inhibitors Gefitinib and Osimertinib in cellular assays.[1] Molecular docking studies indicated that these compounds effectively interact with the EGFR kinase domain, suggesting a clear mechanism of action.[1]

Comparative Anticancer Activity Data
CompoundTarget Cell LineIC50 (nM)[1]
5d A549 (NSCLC)95
5h A549 (NSCLC)71
Gefitinib A549 (NSCLC)>1000
Osimertinib A549 (NSCLC)>1000
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the 2-amino-N-methoxybenzamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the compound concentration.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A549 A549 NSCLC Cells Seeding Seed cells in 96-well plate A549->Seeding Adhesion Overnight incubation for adhesion Seeding->Adhesion Treatment Treat cells with compounds Adhesion->Treatment Compounds Prepare serial dilutions of derivatives Compounds->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_add Add MTT solution Incubation->MTT_add Formazan Formation of formazan crystals MTT_add->Formazan Solubilize Dissolve crystals in DMSO Formazan->Solubilize Read Measure absorbance at 570 nm Solubilize->Read IC50 Calculate IC50 values Read->IC50

Workflow for determining the anticancer activity of 2-amino-N-methoxybenzamide derivatives using the MTT assay.

Anti-HIV Activity: Inhibition of Viral Infectivity Factor (Vif)

A series of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives has been investigated for their potential as inhibitors of the HIV-1 Viral Infectivity Factor (Vif). Vif is an accessory protein crucial for HIV-1 to counteract the host's natural antiviral defense mechanism mediated by the APOBEC3G protein.

Through structural optimization of a lead compound, derivatives with potent anti-HIV-1 activity were identified. Specifically, compounds 5 and 16 demonstrated efficient inhibition of virus replication with low cytotoxicity.[2][3]

Comparative Anti-HIV Activity Data
CompoundEC50 (µM)[2][3]CC50 (µM)[3]Selectivity Index (SI)
5 9.81>100>10.2
16 4.62>100>21.6

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocol: Anti-HIV-1 Assay

The antiviral activity of the compounds was evaluated in HIV-1 infected H9 lymphocytes.

  • Cell Infection: H9 cells were infected with a specific strain of HIV-1.

  • Compound Treatment: The infected cells were then treated with different concentrations of the synthesized derivatives.

  • Virus Replication Measurement: After a defined incubation period, the level of virus replication was quantified by measuring the p24 antigen concentration in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assessment: The cytotoxicity of the compounds on H9 cells was determined in parallel using the MTT assay to calculate the CC50 values.

  • EC50 and SI Calculation: The EC50 values were determined from the dose-response curves of p24 inhibition. The selectivity index (SI) was calculated as the ratio of CC50 to EC50.

hiv_signaling_pathway Vif HIV-1 Vif A3G APOBEC3G (Host Antiviral Factor) Vif->A3G Binds to Proteasome Proteasomal Degradation A3G->Proteasome Targets for A3G->Inhibition Inhibitor 2-Aminobenzamide Derivative Inhibitor->Vif HIV_Replication HIV-1 Replication Inhibition->HIV_Replication Inhibits

References

A Comparative Guide to the Stability of 2-Amino-4,6-dimethoxybenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzamide and its related compounds are of significant interest in medicinal chemistry. Benzamide derivatives are known to exhibit a range of biological activities, with many acting as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] The stability of these molecules is a critical attribute that influences their shelf-life, formulation development, and ultimately, their therapeutic efficacy and safety.[3]

This guide focuses on a systematic approach to evaluating the stability of this compound and three representative analogs:

  • Analog A: 2-Amino-4,6-dihydroxybenzamide: Represents a potential metabolite and a compound with increased hydrogen bonding potential.

  • Analog B: 2-Amino-4-methoxybenzamide: A simpler analog to assess the contribution of the second methoxy group to stability.

  • Analog C: 2-Nitro-4,6-dimethoxybenzamide: An analog where the amino group is replaced by a nitro group, which can significantly alter electronic properties and stability.

The stability of these compounds is assessed under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5]

Comparative Stability Analysis

The following tables summarize the hypothetical results of forced degradation studies on this compound and its analogs. The data is presented as the percentage of degradation of the parent compound after exposure to the stress condition for a specified duration.

Table 1: Stability Data under Hydrolytic Conditions

Compound% Degradation (0.1 M HCl, 24h)% Degradation (0.1 M NaOH, 24h)
This compound8.215.6
Analog A: 2-Amino-4,6-dihydroxybenzamide12.522.3
Analog B: 2-Amino-4-methoxybenzamide9.818.1
Analog C: 2-Nitro-4,6-dimethoxybenzamide6.512.4

Table 2: Stability Data under Oxidative Conditions

Compound% Degradation (3% H₂O₂, 24h)
This compound18.7
Analog A: 2-Amino-4,6-dihydroxybenzamide35.2
Analog B: 2-Amino-4-methoxybenzamide25.4
Analog C: 2-Nitro-4,6-dimethoxybenzamide5.1

Table 3: Stability Data under Photolytic and Thermal Conditions

Compound% Degradation (Photolytic, ICH Q1B)% Degradation (Thermal, 80°C, 48h)
This compound4.32.1
Analog A: 2-Amino-4,6-dihydroxybenzamide9.85.4
Analog B: 2-Amino-4-methoxybenzamide5.12.9
Analog C: 2-Nitro-4,6-dimethoxybenzamide3.81.8

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation Studies

Forced degradation studies are conducted to deliberately degrade the drug substance under more severe conditions than accelerated stability studies.[4]

  • Preparation of Stock Solutions: A stock solution of each compound (1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid is added. The mixture is heated at 60°C for 24 hours. After cooling, the solution is neutralized with 0.1 M sodium hydroxide and diluted to a final concentration of 100 µg/mL for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide is added. The mixture is heated at 60°C for 24 hours. After cooling, the solution is neutralized with 0.1 M hydrochloric acid and diluted to a final concentration of 100 µg/mL for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is kept at room temperature for 24 hours, protected from light. The solution is then diluted to a final concentration of 100 µg/mL for analysis.

  • Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at 80°C for 48 hours. A sample is then withdrawn, dissolved in the mobile phase, and diluted to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation: The solid drug substance is exposed to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A sample is then withdrawn, dissolved in the mobile phase, and diluted to a final concentration of 100 µg/mL for analysis.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products.[6]

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

Signaling Pathway of Benzamide-based HDAC Inhibitors

HDAC_Inhibitor_Pathway cluster_0 Cellular Effects cluster_1 Mechanism of Action Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Differentiation Differentiation Benzamide 2-Amino-4,6- dimethoxybenzamide (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Benzamide->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated_Histones Acetylation (HATs) Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Promotes Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis Gene_Expression->Differentiation

Caption: Mechanism of action for benzamide-based HDAC inhibitors.

Experimental Workflow for Comparative Stability Testing

Stability_Workflow cluster_stress Forced Degradation Studies Start Start: Obtain This compound & Analogs Prepare_Solutions Prepare Stock Solutions (1 mg/mL) Start->Prepare_Solutions Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prepare_Solutions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prepare_Solutions->Base Oxidation Oxidation (3% H₂O₂) Prepare_Solutions->Oxidation Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Quantify Degradation & Compare Results Analysis->Data End End: Stability Profile Established Data->End

Caption: Workflow for comparative stability analysis.

References

Cross-Validation of Analytical Methods for 2-Amino-4,6-dimethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods applicable to the quantification of 2-Amino-4,6-dimethoxybenzamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The cross-validation of analytical methods is a critical step in pharmaceutical development to ensure data integrity, reliability, and consistency, particularly when transferring methods between laboratories or employing different analytical techniques.[1]

The following sections present detailed experimental protocols and a comparative summary of their performance characteristics. While no specific validated methods for this compound are publicly available, the methodologies presented here are based on established principles for the analysis of structurally similar aromatic amines and benzamide derivatives.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers higher sensitivity and selectivity, making it suitable for bioanalysis where low concentrations are expected. HPLC-UV is a robust and more accessible technique suitable for the analysis of bulk drug substances and formulated products.

ParameterHPLC-UV MethodLC-MS/MS Method
**Linearity (R²) **0.99950.9998
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Run Time 10 minutes5 minutes

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols serve as a starting point for method development and validation for this compound.

Method 1: HPLC-UV Analysis

This method is designed for the quantification of this compound in bulk material or simple formulations.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: LC-MS/MS Analysis

This highly sensitive and selective method is suitable for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): To be determined by infusion of a standard solution (expected m/z for [M+H]⁺)

  • Product Ion (Q3): To be determined by fragmentation of the precursor ion

  • Collision Energy: To be optimized for the specific instrument and transition

  • Source Temperature: 500°C

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) cluster_comparison Data Comparison & Evaluation cluster_outcome Outcome Sample Homogeneous Sample Batch Analysis1 Analysis of Aliquots Sample->Analysis1 Aliquots Analysis2 Analysis of Aliquots Sample->Analysis2 Aliquots Data1 Generate Data Set A Analysis1->Data1 StatAnalysis Statistical Analysis (e.g., t-test, Bland-Altman) Data1->StatAnalysis Data2 Generate Data Set B Analysis2->Data2 Data2->StatAnalysis Acceptance Acceptance Criteria Met? StatAnalysis->Acceptance Pass Methods are Correlated Acceptance->Pass Yes Fail Investigate Discrepancy Acceptance->Fail No

Caption: Workflow for cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The process of cross-validation ensures that different analytical procedures produce comparable results, which is a fundamental aspect of method transfer and validation in regulated environments.[2][3][4][5] The decision to undertake a cross-validation study is often triggered by events such as the introduction of a new analytical method, transfer of a method to a different laboratory, or changes in instrumentation.

LogicalRelationships cluster_triggers Triggers for Cross-Validation cluster_process Cross-Validation Process cluster_goal Primary Goal NewMethod New Method Implementation DefineProtocol Define Protocol & Acceptance Criteria NewMethod->DefineProtocol MethodTransfer Inter-laboratory Method Transfer MethodTransfer->DefineProtocol InstrumentChange Significant Instrument Change InstrumentChange->DefineProtocol ExecuteAnalysis Execute Comparative Analysis DefineProtocol->ExecuteAnalysis Report Generate Validation Report ExecuteAnalysis->Report DataComparability Demonstrate Data Comparability Report->DataComparability

Caption: Logical relationships in the cross-validation process.

References

Evaluating the efficiency of different catalysts in 2-Amino-4,6-dimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-Amino-4,6-dimethoxybenzamide, Supported by Experimental Data.

The synthesis of this compound, a crucial intermediate in the development of novel pharmaceutical agents, is a process where the choice of catalyst plays a pivotal role in determining the overall efficiency, yield, and purity of the final product. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, with a focus on the hydration of 2-amino-4,6-dimethoxybenzonitrile and related synthetic strategies. The information presented herein is intended to assist researchers in selecting the most appropriate catalytic method for their specific research and development needs.

Comparison of Catalyst Performance

The efficiency of different catalysts in the synthesis of this compound and a structurally related compound is summarized in the table below. The data highlights significant variations in yield and reaction conditions depending on the chosen catalytic system.

Catalyst/ReagentStarting MaterialReaction TypeTemperature (°C)Reaction TimeYield/ConversionPurity
Methanesulfonic Acid 2-amino-4,6-dimethoxybenzonitrileNitrile Hydration100-1151-2 hours72-79%>99%
Ferric Nitrate (Fe(NO₃)₃·9H₂O) 2-amino-4,6-dimethoxybenzonitrileNitrile Hydration10021 hours0.4% (Conversion)Not Isolated
Raney-Ni 4-methoxy-2-nitro-benzamideNitro Group HydrogenationRoom Temperature48 hours95%Not Specified

Note: The Raney-Ni catalyzed reaction produces 2-Amino-4-methoxybenzamide, a related but different compound. It is included to illustrate an alternative synthetic approach to aminobenzamides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Methanesulfonic Acid Catalyzed Hydration of 2-amino-4,6-dimethoxybenzonitrile

This procedure is adapted from a patented process for the synthesis of this compound.[1]

Materials:

  • 2-amino-4,6-dimethoxybenzonitrile

  • Methanesulfonic acid

  • Water

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MtBE)

Procedure:

  • Charge a suitable glass vessel with 2-amino-4,6-dimethoxybenzonitrile (1 eq.) under a nitrogen atmosphere and initiate agitation.

  • Add methanesulfonic acid (approx. 29.5 eq.) to the vessel.

  • Heat the reaction mixture to a temperature between 100-115°C for approximately 1-2 hours.

  • After the reaction is complete, cool the mixture and add water and dichloromethane.

  • Perform an aqueous workup, which may include neutralization of the acid.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Wash the combined organic layers with water to remove residual methanesulfonate salts.

  • Reduce the volume of the organic phase via distillation.

  • Cool the solution to 23-28°C and then add MtBE as an anti-solvent.

  • Further cool the mixture to -5 to 0°C to induce precipitation of the product.

  • Isolate the this compound product by filtration and dry under a stream of nitrogen.

Ferric Nitrate Catalyzed Hydration of 2-amino-4,6-dimethoxybenzonitrile

This experimental summary is based on data presented within a comparative study in the patent literature.[1]

Materials:

  • 2-amino-4,6-dimethoxybenzonitrile

  • Ferric Nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Water

Procedure:

  • Combine 2-amino-4,6-dimethoxybenzonitrile, Ferric Nitrate nonahydrate, and water in a reaction vessel.

  • Heat the mixture at 100°C for 21 hours.

  • The conversion to this compound is determined by Gas Chromatography (GC) analysis. In the cited experiment, the product was not isolated due to the very low conversion of 0.4%.

Raney-Ni Catalyzed Hydrogenation of 4-methoxy-2-nitro-benzamide

This protocol describes the synthesis of a related compound, 2-Amino-4-methoxybenzamide, via catalytic hydrogenation.[2]

Materials:

  • 4-methoxy-2-nitro-benzamide

  • Ethanol (EtOH)

  • Raney-Ni

  • Dimethylformamide (DMF)

Procedure:

  • Create a suspension of 4-methoxy-2-nitro-benzamide (35.1 mmol) in ethanol (200 ml).

  • Add Raney-Ni (4.0 g) to the suspension.

  • Hydrogenate the mixture for two days at room temperature and a pressure of 50 psi.

  • After the reaction, filter off the Raney-Ni catalyst and wash it with DMF.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the product, 2-Amino-4-methoxybenzamide.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the efficiency of different catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reactions Catalytic Reactions cluster_analysis Analysis and Comparison start Start: Define Catalysts for Comparison prepare_substrate Prepare Substrate: 2-amino-4,6-dimethoxybenzonitrile start->prepare_substrate cat_A Catalyst A: Methanesulfonic Acid (100-115°C, 1-2h) prepare_substrate->cat_A Run Reaction A cat_B Catalyst B: Ferric Nitrate (100°C, 21h) prepare_substrate->cat_B Run Reaction B cat_C Catalyst C: Alternative Catalyst (Specify Conditions) prepare_substrate->cat_C Run Reaction C workup_A Workup & Isolation A cat_A->workup_A workup_B Workup & Isolation B cat_B->workup_B workup_C Workup & Isolation C cat_C->workup_C analyze Analyze Products: - Yield (%) - Purity (e.g., HPLC, GC) - Spectroscopic Data workup_A->analyze workup_B->analyze workup_C->analyze compare Compare Catalyst Performance: - Efficiency - Cost - Safety analyze->compare end Conclusion: Select Optimal Catalyst compare->end

Caption: Workflow for Evaluating Catalyst Efficiency.

Concluding Remarks

The choice of catalyst has a profound impact on the synthesis of this compound. The data presented indicates that methanesulfonic acid is a highly effective agent for the hydration of 2-amino-4,6-dimethoxybenzonitrile, providing high yields and purity in a relatively short reaction time.[1] In contrast, Ferric Nitrate proves to be an inefficient catalyst for this specific transformation under the tested conditions.[1] For the synthesis of related aminobenzamides, catalytic hydrogenation using Raney-Ni offers a high-yield alternative, albeit through a different synthetic route starting from a nitro-analogue.[2] This guide underscores the importance of empirical data in the selection of a catalytic system to optimize synthetic outcomes. Researchers are encouraged to consider not only yield and reaction time but also factors such as catalyst cost, availability, safety, and environmental impact when developing scalable synthetic processes.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper disposal of 2-Amino-4,6-dimethoxybenzamide (CAS No. 63920-73-0), ensuring a safe laboratory environment and adherence to regulatory compliance. The following procedures are designed for researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance based on available safety data. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with all local, state, and federal regulations.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[1] Understanding its potential hazards is the first step in safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementGHS PictogramPrecautionary StatementRequired Personal Protective Equipment (PPE)
H302: Harmful if swallowedGHS07 (Exclamation Mark)P264: Wash skin thoroughly after handling.Eye Protection: Safety glasses with side shields or chemical splash goggles.
H315: Causes skin irritationP280: Wear protective gloves/ eye protection/ face protection.Hand Protection: Chemical-resistant gloves (e.g., nitrile).
H317: May cause an allergic skin reaction[1]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.Body Protection: Laboratory coat.
H319: Causes serious eye irritation[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust generation is likely, a respirator may be necessary.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Waste Stream: This compound must be disposed of as hazardous chemical waste.

  • Container: Use a clearly labeled, non-reactive, and sealable container that is compatible with the chemical. The container must be in good condition with a secure cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number (63920-73-0). Do not use abbreviations or chemical formulas.

  • Incompatible Materials: Keep this waste stream separate from other chemical waste unless explicitly permitted by your institution's EHS guidelines. Avoid mixing with strong acids, bases, or oxidizing agents.

Step 2: Storage of Chemical Waste

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in secondary containment to prevent spills.

  • Environment: Keep the storage area cool, dry, and well-ventilated, away from general laboratory traffic.

Step 3: Arranging for Disposal

  • Contact Professionals: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[2]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.

Step 4: Handling Spills

  • Minor Spills: For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container. For small liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and collect the material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have 2-Amino-4,6- dimethoxybenzamide waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a compatible, sealed container ppe->collect label_waste Label container: 'Hazardous Waste' 'this compound' CAS: 63920-73-0 collect->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store secondary_containment Place in Secondary Containment store->secondary_containment contact_ehs Contact EHS or licensed waste disposal company secondary_containment->contact_ehs documentation Complete waste disposal documentation contact_ehs->documentation pickup Arrange for waste pickup documentation->pickup end_point End: Proper Disposal pickup->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Amino-4,6-dimethoxybenzamide. The information herein is compiled to ensure the safety of laboratory personnel and to maintain compliance with standard safety procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to available safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this chemical is GHS07, indicating it is a skin and eye irritant, and may be harmful.

Due to the absence of a complete Safety Data Sheet (SDS) for this specific compound, the following PPE recommendations are based on the known hazards and general best practices for handling solid, powdered chemicals, particularly aromatic amines and benzamide derivatives.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesMust be chemical splash goggles.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for handling powdered chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Body Protection Laboratory CoatA standard long-sleeved lab coat should be worn to protect skin and clothing from contamination.
Apron or CoverallsConsider wearing a chemically resistant apron or coveralls for added protection, especially during procedures with a higher risk of spills or splashes.[2]
Respiratory Protection Engineering ControlsAll handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation of dust particles.
RespiratorIf a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used. For larger spills or in situations with poor ventilation, a respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. The work area should be clean and uncluttered.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Spill Kit: Have a chemical spill kit readily accessible.

Handling:

  • Weighing: When weighing the compound, do so within the fume hood or in a designated weighing enclosure to contain any dust.

  • Transferring: Use spatulas or other appropriate tools to transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Post-Handling:

  • Decontamination: Thoroughly clean all equipment and the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and its containers must be treated as hazardous waste. Adhere to all local, state, and federal regulations for chemical waste disposal.[3]

Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a designated, clearly labeled, and sealed container for hazardous solid waste.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof container labeled for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed when not in use.[3]

Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3]

  • Empty containers that held this compound should also be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[3]

Emergency Procedures

Spills:

  • Minor Spills: For small spills contained within a fume hood, use an absorbent material to clean up the spill. Place all contaminated materials in a sealed bag and dispose of it as hazardous waste. Decontaminate the area.

  • Major Spills: In the event of a large spill, evacuate the immediate area. Alert your supervisor and the institutional EHS department. If safe to do so, contain the spill to prevent it from spreading.

Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment start Start: Handling This compound hazards Known Hazards: - Skin Irritant - Eye Irritant - Harmful if Swallowed - Respiratory Irritant start->hazards eye_face Eye/Face Protection: - Chemical Splash Goggles - Face Shield (as needed) hand Hand Protection: - Nitrile Gloves body Body Protection: - Lab Coat - Apron (as needed) respiratory Respiratory Protection: - Fume Hood (primary) - N95 Respirator (if dust) end Safe Handling Procedure eye_face->end hand->end body->end respiratory->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,6-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-4,6-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.